4-Amino-2-chloro-5-iodopyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOUFDZSBRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661758 | |
| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597551-56-9 | |
| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring amino, chloro, and iodo groups on the pyrimidine core, provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1] |
| CAS Number | 597551-56-9 | [1] |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Physical Form | Yellow solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Storage | Recommended to be stored in a freezer. | [1] |
| Stability | Sensitive to light; should be stored in a dark place. | [1] |
| Commercial Purity | ≥97-98% | [1] |
Structural Features and Reactivity
The structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitutions at positions 2, 4, and 5 are key to its chemical reactivity.[1]
-
Amino Group (C4): The amino group at the 4-position can participate in hydrogen bonding and act as a nucleophile.[1]
-
Chloro Group (C2): The chlorine atom at the 2-position is a leaving group, making this site susceptible to nucleophilic aromatic substitution.
-
Iodo Group (C5): The iodine atom at the 5-position is highly reactive and serves as an excellent site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carbon-iodine bond is weaker compared to other carbon-halogen bonds, leading to greater reactivity in these transformations.[1]
The presence of these distinct functional groups allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.[1]
Caption: Reactivity sites of this compound.
Spectroscopic Characterization
While specific spectral data for this compound is not extensively published, the expected characteristics based on its structure and data from related compounds are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region (approximately δ 8.0-8.9 ppm). The protons of the amino group would likely show as a broad singlet in the range of δ 3.5-4.0 ppm.[1]
-
¹³C NMR: The spectrum would show distinct signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached functional groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, typically in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak at m/z 255, corresponding to the molecular weight of the compound. The isotopic patterns for chlorine and iodine would also be observable.
Experimental Protocols
Caption: General workflow for synthesis and purification.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
Given the utility of the iodo group for cross-coupling, a general protocol for a Suzuki-Miyaura reaction is provided as an example of its application. This protocol can be adapted for this compound.
-
Reaction Setup: To a dry Schlenk tube, add the halopyrimidine (1.0 equiv.), the desired boronic acid or boronic acid ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.[2]
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[3] Monitor the reaction progress using a suitable analytical technique like TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[2]
Purification of Aminopyrimidines
Purification of polar aminopyrimidine compounds can be challenging. A common method is crystallization.
-
Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath once crystals begin to form.[4]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Applications and Research Significance
This compound is a valuable building block in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: The halogenated positions provide synthetic handles for further functionalization through cross-coupling reactions, which is instrumental in generating diverse chemical libraries for drug discovery.[1]
-
Protein Degraders: This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[1]
-
Antimicrobial Development: Related 5-iodopyrimidine derivatives have shown antimicrobial activity, suggesting potential applications for this compound in the development of new antimicrobial agents.[1]
Safety Information
It is important to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Recommended Precautionary Measures:
-
Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a laboratory coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
In case of eye contact, rinse cautiously with water for several minutes.
-
Store in a well-ventilated place with the container tightly closed.
-
Keep in a cool, dark place away from light.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Amino-2-chloro-5-iodopyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring amino, chloro, and iodo substituents on a pyrimidine core, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules, including those used as protein degrader building blocks.[1] The precise characterization of its structure is paramount for understanding its reactivity, and for the rational design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine |
| CAS Number | 597551-56-9 |
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol |
| Appearance | Yellow solid |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| Storage | Recommended to be stored in a freezer, protected from light |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the public domain, the expected data based on the analysis of closely related pyrimidine derivatives are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.0 - 8.5 | Singlet | Aromatic proton on the pyrimidine ring (H-6). |
| ~5.5 - 6.5 | Broad Singlet | Protons of the amino group (-NH₂). Exchangeable with D₂O. | |
| ¹³C | ~160 - 165 | Singlet | C4 (carbon bearing the amino group). |
| ~155 - 160 | Singlet | C2 (carbon bearing the chloro group). | |
| ~150 - 155 | Singlet | C6 (carbon bearing the aromatic proton). | |
| ~80 - 90 | Singlet | C5 (carbon bearing the iodo group). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 255/257 | Molecular ion peak. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observed. |
| [M-Cl]⁺ | 220 | Fragment corresponding to the loss of a chlorine atom. |
| [M-I]⁺ | 128/130 | Fragment corresponding to the loss of an iodine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (Amino group) |
| 1650 - 1600 | N-H | Bending (Amino group) |
| 1600 - 1450 | C=C, C=N | Aromatic ring stretching |
| 800 - 700 | C-Cl | Stretching |
| 600 - 500 | C-I | Stretching |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.
-
Data Acquisition:
-
The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
-
The sample is placed in the IR beam, and the spectrum is acquired.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process starting from a pyrimidine precursor. A plausible synthetic route is outlined below.[1]
Caption: Synthetic pathway for this compound.
Experimental Workflow for Structure Elucidation
The logical workflow for the complete structure elucidation of a novel compound like this compound is depicted in the following diagram.
Caption: Workflow for structure elucidation.
Potential Biological Significance and Signaling Pathway Involvement
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with known biological activities, including as kinase inhibitors. The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based inhibitor might act.
References
An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring amino, chloro, and iodo groups on a pyrimidine core, offers multiple reaction sites for the synthesis of complex molecules with diverse biological activities. The presence of the iodo and chloro substituents makes it particularly suitable for various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, key quantitative data, and a visual representation of the synthetic workflow.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| CAS Number | 597551-56-9 | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| Storage | Store in a freezer, protected from light | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the direct iodination of 4-amino-2-chloropyrimidine. This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS).
Experimental Workflow
The synthesis can be broken down into the following key stages: reaction setup, work-up, and purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the iodination of substituted pyrimidines.[2]
Materials:
-
4-Amino-2-chloropyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Data Point | Value | Reference |
| Typical Yield | 70-90% | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, Ar-H), 7.05 (br s, 2H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 160.5, 158.0, 155.5, 75.0 | General expectation for similar structures |
| IR (KBr, cm⁻¹) ν | 3400-3200 (N-H stretching), 1640 (C=N stretching) | [1] |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₄H₄ClIN₃⁺: 255.91; found: 255.9 | [1] |
Note: The ¹³C NMR data is an estimation based on the analysis of similar halogenated pyrimidine structures, as specific experimental data was not available in the cited literature.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct electrophilic aromatic substitution. The logical relationship between the reactants and the product is straightforward.
Caption: Reactant-product relationship in the synthesis.
Conclusion
The synthesis of this compound via direct iodination of 4-amino-2-chloropyrimidine is a reliable and efficient method for obtaining this valuable building block. The provided protocol and data serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The multi-functional nature of the target compound opens up a wide array of possibilities for the development of novel therapeutic agents.
References
- 1. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine (CAS Number: 597551-56-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing amino, chloro, and iodo substituents on the pyrimidine core, allows for regioselective modifications, making it a valuable scaffold for the synthesis of complex heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthetic applications, and experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 597551-56-9 | [1][2] |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1][2] |
| Molecular Formula | C₄H₃ClIN₃ | [1][2] |
| Molecular Weight | 255.44 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | [1][2] |
| InChIKey | RAMOUFDZSBRIGR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=C(C(=NC(=N1)Cl)N)I | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The GHS hazard classifications are provided below, followed by recommended precautionary measures.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is in a freezer.[1]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Synthesis and Spectroscopic Data
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Spectroscopic Data (Predicted):
-
¹H NMR: A singlet for the pyrimidine proton is expected in the aromatic region (δ ~8.0-8.9 ppm), and a broad singlet for the amino protons (δ ~3.5-4.0 ppm) is anticipated.[1]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 255, corresponding to the molecular weight of the compound.[1]
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The differential reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions. The iodine at the C5 position is more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, while the chlorine at the C2 position can undergo nucleophilic aromatic substitution.[1]
Cross-Coupling Reactions
The presence of the iodo group at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
General Experimental Workflow for Cross-Coupling Reactions:
Caption: General workflow for cross-coupling reactions.
5.1.1. Suzuki Coupling
The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide.
Representative Experimental Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
5.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Representative Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).
-
Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
5.1.3. Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide.
Representative Experimental Protocol for Stille Coupling:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Heat the reaction mixture at 80-120 °C for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform a work-up, which may include a fluoride wash to remove tin byproducts.
-
Extract the product, dry the organic phase, and purify by chromatography.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
This compound is a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrimidine scaffold can be incorporated as a core structure or as a recognition motif for the target protein.
General Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a PROTAC utilizing a pyrimidine building block.
The synthesis of a PROTAC using a pyrimidine building block typically involves a multi-step sequence where a linker is first attached to the pyrimidine core, followed by the coupling of an E3 ligase ligand. The specific reactions and conditions will vary depending on the nature of the linker and the E3 ligase ligand.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in the field of drug discovery. Its distinct reactive sites allow for selective and controlled modifications, making it an ideal starting material for the synthesis of complex molecular architectures, including potent kinase inhibitors and innovative therapeutic modalities like PROTACs. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel pharmaceuticals.
References
4-Amino-2-chloro-5-iodopyrimidine molecular weight and formula
An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, this compound is a key building block, particularly in the synthesis of targeted protein degraders and other novel therapeutics. Its unique substitution pattern with three different functional groups on the pyrimidine core offers versatile reactivity for constructing complex molecular architectures. This guide provides essential physicochemical data, a representative synthetic protocol, and a conceptual workflow for its application.
Physicochemical Properties and Identifiers
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety, and regulatory documentation.
| Property | Value |
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol [1] |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine[1] |
| CAS Number | 597551-56-9[1] |
| Physical Form | Yellow solid[1] |
| Purity (Commercial) | ≥97-98%[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[1] |
| Storage Conditions | Freezer, protect from light.[1] |
Synthetic Application: Suzuki Coupling Protocol
The presence of both chloro and iodo substituents makes this compound an excellent substrate for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical Suzuki coupling conditions, allowing for selective functionalization at the 5-position.
Below is a general experimental protocol for a Suzuki coupling reaction, which can be adapted for this compound.
Objective: To couple an arylboronic acid to the 5-position of the pyrimidine ring.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloro-5-arylpyrimidine.
Conceptual Workflow: Synthesis of a PROTAC Precursor
This compound is classified as a "Protein Degrader Building Block"[1]. The following diagram illustrates a conceptual workflow for its use in synthesizing a precursor for a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of a target protein.
Caption: Synthetic workflow for a PROTAC precursor.
References
Spectroscopic Data for 4-Amino-2-chloro-5-iodopyrimidine: A Technical Guide
This in-depth technical guide provides a summary of the expected spectroscopic data for the compound 4-Amino-2-chloro-5-iodopyrimidine. The information is targeted toward researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: 2-chloro-5-iodopyrimidin-4-amine[1]
-
CAS Number: 597551-56-9[1]
-
Molecular Formula: C₄H₃ClIN₃[1]
-
Molecular Weight: 255.44 g/mol [1]
-
Physical Form: Yellow solid[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are based on typical ranges for similar halogenated pyrimidine structures.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~8.0 - 8.9 | Singlet | Corresponds to the proton on the pyrimidine ring (C6-H).[1] |
| ¹H | ~3.5 - 4.0 | Broad Singlet | Corresponds to the protons of the amino group (-NH₂).[1] |
| ¹³C | ~157 - 162 | - | Expected range for C2 carbon. |
| ¹³C | ~155 - 160 | - | Expected range for C4 carbon. |
| ¹³C | ~120 - 130 | - | Expected range for C6 carbon. |
| ¹³C | ~80 - 90 | - | Expected range for C5 carbon, significantly shifted by the iodine atom. |
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3500 | Medium to Strong | N-H stretching vibrations of the amino group.[1] |
| ~1650 | Medium | NH₂ scissoring mode. |
| ~1550 - 1600 | Medium to Strong | C=N and C=C stretching vibrations of the pyrimidine ring. |
| ~1000 - 1200 | Medium | C-N stretching vibrations. |
| ~600 - 800 | Medium to Strong | C-Cl stretching vibration. |
| ~500 - 600 | Medium | C-I stretching vibration. |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 255/257 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for one chlorine atom (approximately 3:1 ratio).[1] |
| 220 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 128 | [M-I]⁺ | Loss of the iodine atom. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To confirm the identity of the N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the amino protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The data will provide the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Workflow and Data Analysis Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Caption: Logical relationship between spectroscopic data and structural elucidation.
References
In-Depth Technical Guide: Purity and Stability of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 4-Amino-2-chloro-5-iodopyrimidine, a key building block in pharmaceutical research and development. This document details the physicochemical properties, synthesis, purification, and analytical characterization of the compound. Furthermore, it outlines potential degradation pathways and provides protocols for assessing its purity and stability, crucial for its application in drug discovery and manufacturing.
Physicochemical Properties
This compound is a yellow solid with the molecular formula C₄H₃ClIN₃ and a molecular weight of 255.44 g/mol .[1] It is characterized by a pyrimidine core substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 5-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of protein degraders and antimicrobials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 597551-56-9 | [1] |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1] |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Physical Form | Yellow solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| Commercial Purity | ≥97-98% | [1] |
| Recommended Storage | Freezer, in a dark place | [1] |
| Stability | Sensitive to light | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from a pyrimidine precursor. While specific industrial protocols are proprietary, the general synthetic routes are well-established in the chemical literature.
General Synthesis Pathway
A common synthetic approach involves the following key transformations:
-
Iodination: Introduction of an iodine atom at the 5-position of a suitable pyrimidine precursor.
-
Chlorination: Replacement of a hydroxyl or other leaving group at the 2-position with a chlorine atom, often using reagents like phosphoryl chloride (POCl₃).[1]
-
Amination: Introduction of an amino group at the 4-position via nucleophilic aromatic substitution.[1]
Caption: General synthetic pathway for this compound.
Purification
Purification of the final product is critical to achieve the high purity required for pharmaceutical applications. Recrystallization from a suitable solvent or solvent mixture is a common method. The choice of solvent depends on the impurity profile and the solubility of the compound.
Analytical Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The proton of the pyrimidine ring typically appears as a singlet in the aromatic region, while the amino protons present as a broad singlet.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak at m/z 255, with characteristic isotopic patterns for chlorine.[1]
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups. Characteristic bands for N-H stretching of the amino group are expected in the region of 3300-3500 cm⁻¹.[1]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference |
| ¹H NMR | Singlet for pyrimidine proton (~8.0-8.9 ppm), Broad singlet for NH₂ protons (~3.5-4.0 ppm) | [1] |
| Mass Spec. | Molecular ion peak at m/z 255 with characteristic isotopic pattern for Cl | [1] |
| FTIR | N-H stretching bands for the amino group (3300-3500 cm⁻¹) | [1] |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for identifying and quantifying any impurities.
This protocol is a general guideline and may require optimization for specific equipment and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., mobile phase).
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Caption: A typical workflow for HPLC purity analysis.
Stability Profile
Understanding the stability of this compound is crucial for its storage, handling, and formulation development. The compound is known to be sensitive to light, and therefore, should be stored in a dark place.[1] Recommended storage is in a freezer to minimize degradation.[1]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Hydrolytic (Acidic) | 0.1 M HCl at elevated temperature (e.g., 60 °C) |
| Hydrolytic (Basic) | 0.1 M NaOH at elevated temperature (e.g., 60 °C) |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | Dry heat (e.g., 80 °C) |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated under stress conditions.
-
Hydrolysis: The chloro and amino groups on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated or deaminated impurities.
-
Oxidation: The amino group and the electron-rich pyrimidine ring could be susceptible to oxidation.
-
Photodegradation: The presence of iodo and chloro substituents, along with the aromatic pyrimidine ring, suggests a potential for photodegradation through radical mechanisms or other photochemical reactions.
Caption: Postulated degradation pathways for this compound.
Conclusion
This compound is a crucial intermediate in pharmaceutical synthesis. Ensuring its high purity and understanding its stability are paramount for the successful development of safe and effective drug candidates. This guide has provided an overview of its key properties, synthesis, analytical control, and stability profile. The presented experimental approaches and data serve as a valuable resource for researchers and professionals working with this compound. It is recommended that specific, validated analytical methods be developed and comprehensive forced degradation studies be performed for any new application or formulation of this compound to ensure its quality and performance.
References
The Differential Reactivity of Chloro and Iodo Groups in 4-Amino-2-chloro-5-iodopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the differential reactivity of the two halogen substituents—a chloro group at the 2-position and an iodo group at the 5-position. This disparity in reactivity allows for selective and sequential functionalization of the pyrimidine core, enabling the synthesis of complex molecular architectures and diverse compound libraries for drug discovery programs.[1] This technical guide provides an in-depth analysis of the reactivity of the chloro and iodo groups in this compound, supported by experimental data from analogous systems, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.
The pyrimidine scaffold is a privileged structure in a multitude of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][3][4][5] The ability to selectively introduce substituents at the C2 and C5 positions of the 4-aminopyrimidine core is therefore a powerful strategy in the design and synthesis of novel therapeutic agents. This document serves as a comprehensive resource for chemists engaged in the synthesis and derivatization of pyrimidine-based compounds.
Core Principles of Reactivity
The selective functionalization of this compound is governed by the distinct electronic and steric environments of the C2 and C5 positions, as well as the inherent properties of the carbon-halogen bonds. Two primary classes of reactions are typically employed for the derivatization of this scaffold: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the halogen is primarily determined by the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[6] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step.[6] Consequently, the iodo group at the C5 position of this compound is the preferred site for selective cross-coupling reactions.
The position of the halogen on the pyrimidine ring also influences its reactivity in cross-coupling reactions. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[6] While the C5 position is inherently less reactive than the C2 or C4 positions, the exceptional lability of the C-I bond often overrides this positional effect, making the 5-iodo group the primary site of reaction in palladium-catalyzed transformations.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, such as pyrimidines, proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The reactivity in SNAr is influenced by the electron-withdrawing nature of the ring and the ability of the leaving group to depart. For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the transition state.
In the context of this compound, the chloro group at the C2 position is more susceptible to nucleophilic attack than the iodo group at the C5 position. The C2 and C4/C6 positions of the pyrimidine ring are more electron-deficient than the C5 position, making them more activated towards nucleophilic attack. Therefore, under SNAr conditions, selective substitution of the chloro group at the C2 position is generally observed.
Comparative Reactivity Data
While direct quantitative comparative studies on this compound are not extensively available in the reviewed literature, the well-established principles of halogen reactivity in cross-coupling and SNAr reactions, supported by data from analogous dihalopyrimidine systems, allow for a reliable prediction of its chemical behavior. The following tables summarize representative yields for selective reactions on related dihalopyrimidines, which serve as a guide for the expected outcomes with this compound.
Table 1: Representative Yields for Selective Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidines
| Substrate | Reaction Type | Coupling Partner | Catalyst System | Conditions | Position of Reaction | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | C5 | High |
| 2,4-Dichloropyrimidine | Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, 24h | C4 | 85 |
| 2-Amino-4,6-dichloropyrimidine | Sonogashira | Terminal alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, rt | C6 | Good |
| 2,4-Diamino-6-iodopyrimidine | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | Not specified | C6 | Good |
Data compiled from analogous systems to infer reactivity. Direct comparative data for this compound is not available in the searched literature.
Table 2: Representative Yields for Selective Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines
| Substrate | Nucleophile | Conditions | Position of Reaction | Yield (%) |
| 2,4-Dichloropyrimidine | Secondary Amine | EtOH, reflux | C4 | High |
| 2,4-Dichloropyrimidine | Thiol | Not specified | C4 | High |
| 2-Amino-4,6-dichloropyrimidine | Substituted Amine | Anhydrous propanol, triethylamine, microwave (120-140°C) | C4 | Good to Excellent |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Not specified | C4 | Good |
Data compiled from analogous systems to infer reactivity. Direct comparative data for this compound is not available in the searched literature.
Experimental Protocols
The following are detailed, representative experimental protocols for the selective functionalization of this compound based on established methodologies for similar substrates.
Selective Sonogashira Coupling at the C5-Iodo Position
Objective: To selectively couple a terminal alkyne at the C5 position, leaving the C2-chloro group intact.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-(alkynyl)pyrimidine.
Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
Objective: To selectively couple a boronic acid at the C5 position.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the boronic acid (1.1-1.5 equiv.) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Selective Nucleophilic Aromatic Substitution at the C2-Chloro Position
Objective: To selectively substitute the C2-chloro group with a nucleophile, leaving the C5-iodo group intact.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., ethanol, propanol, or DMF)
Procedure:
-
Dissolve this compound (1.0 equiv.) in the anhydrous solvent in a sealed reaction vessel.
-
Add the amine nucleophile (1.1-2.0 equiv.) and the base (1.5-3.0 equiv.).
-
Heat the reaction mixture in a sealed tube or under microwave irradiation (typically 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-substituted-4-amino-5-iodopyrimidine.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a logical workflow for the sequential functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The distinct reactivity of the chloro and iodo substituents provides a predictable and controllable platform for the synthesis of a wide range of functionalized pyrimidines. The C5-iodo group readily participates in palladium-catalyzed cross-coupling reactions, while the C2-chloro group is amenable to nucleophilic aromatic substitution. This orthogonal reactivity allows for a stepwise and selective approach to the synthesis of complex, polysubstituted pyrimidine derivatives. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important scaffold in their drug discovery and development endeavors. Further exploration of ligand and catalyst systems may yet unlock even more refined control over the reactivity of this and similar halogenated heterocycles.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Potential Biological Activities of 4-Amino-2-chloro-5-iodopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. Among the vast array of pyrimidine-based compounds, 4-Amino-2-chloro-5-iodopyrimidine stands out as a particularly versatile and promising building block for the synthesis of novel drug candidates.
This technical guide provides an in-depth overview of the potential biological activities of derivatives of this compound. The presence of three distinct functional groups—an amino group at the 4-position, a chloro group at the 2-position, and an iodo group at the 5-position—offers a rich platform for chemical modifications. The amino group can participate in hydrogen bonding interactions with biological targets, the chloro atom is a key site for nucleophilic substitution, and the iodo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactive sites enable the generation of diverse chemical libraries with a wide range of potential therapeutic applications, including anticancer, antiviral, antibacterial, and antifungal activities.
This document summarizes the available quantitative data on the biological activities of closely related pyrimidine derivatives, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to guide further research and development in this promising area of medicinal chemistry.
Synthesis of this compound Derivatives
The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives through modifications at the 2-chloro and 5-iodo positions. The reactivity of these positions allows for the introduction of various substituents, leading to diverse chemical structures with potentially unique biological activities.
A general synthetic workflow for the derivatization of this compound is depicted below. This typically involves either nucleophilic substitution at the C2 position or a palladium-catalyzed cross-coupling reaction at the C5 position.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.
This document provides detailed application notes and a general protocol for the Suzuki coupling of 4-Amino-2-chloro-5-iodopyrimidine with various arylboronic acids. The presence of two different halogen atoms on the pyrimidine ring, iodine and chlorine, allows for site-selective functionalization. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle facilitates selective coupling at the C5 position. This selectivity provides a straightforward route to novel 4-amino-5-aryl-2-chloropyrimidine derivatives, which are valuable intermediates in the development of new therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-I bond of this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes
Site-Selectivity
For dihalogenated pyrimidines containing both iodine and chlorine, the Suzuki coupling is expected to occur with high selectivity at the C5-iodo position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which makes the oxidative addition of the palladium catalyst to the C-I bond kinetically favored.[1][2] This inherent reactivity difference allows for the selective synthesis of 4-amino-5-aryl-2-chloropyrimidines, leaving the chlorine atom at the C2 position available for subsequent cross-coupling reactions or nucleophilic substitutions if desired.
Optimization of Reaction Conditions
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a screening of conditions may be necessary to achieve optimal yields. Below is a summary of commonly used conditions for Suzuki couplings of related halopyrimidines that can serve as a starting point for optimization.
Table 1: Recommended Starting Conditions for Optimization
| Component | Examples | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common and effective choice.[3] Pd(II) sources like Pd(OAc)₂ require a ligand. |
| Ligand | PPh₃, dppf, XPhos, SPhos | For Pd(II) precursors, phosphine ligands are necessary to form the active Pd(0) species. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. K₂CO₃ is a good first choice.[3][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3][4] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific arylboronic acid and the chosen solvent system. |
Potential Side Reactions and Troubleshooting
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring reagents are dry.
-
Dehalogenation: The starting material may lose a halogen atom. This can sometimes be suppressed by using milder reaction conditions or a different catalyst/ligand system. For iodo-derivatives, dehalogenation can be a competing side reaction.[5][6]
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol describes a general procedure for the reaction with an arylboronic acid. The specific conditions may require optimization for each substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times) to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of various chloropyrimidines, providing a reference for expected yields under different conditions.
Table 2: Summary of Reported Suzuki Coupling Conditions for Chloropyrimidines
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | High |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 55 | 12 | 51 |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 80 | 5 | 85 |
Data synthesized from literature precedents for structurally related compounds.[3][4][7]
Visualizations
Caption: General scheme of the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and selective method for the arylation of this compound at the C5 position. The protocols and application notes presented here offer a solid foundation for researchers to synthesize novel 4-amino-5-aryl-2-chloropyrimidine derivatives. These compounds can serve as key building blocks in the discovery and development of new pharmaceuticals. Optimization of the reaction conditions for each specific arylboronic acid is recommended to achieve the best possible outcomes.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-5-iodopyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-2-chloro-5-iodopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure features a pyrimidine core substituted with an amino group at the 4-position, a chloro group at the 2-position, and an iodo group at the 5-position.[1] This substitution pattern provides multiple reaction sites for functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and protocols for conducting SNAr reactions on the 2-position of this compound with various nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) The SNAr reaction on the electron-deficient pyrimidine ring proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (C2). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyrimidine ring is temporarily disrupted in this step.[3] In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The electron-withdrawing nature of the two ring nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate.[4]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 4-Amino-2-chloro-5-iodopyrimidine. This trifunctionalized pyrimidine serves as a valuable starting material for the construction of diverse kinase inhibitor scaffolds, particularly those targeting key enzymes in signaling pathways implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) and Aurora kinases.
The strategic arrangement of the amino, chloro, and iodo substituents on the pyrimidine ring allows for a series of selective and sequential cross-coupling and amination reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki) enables regioselective functionalization at the 5-position. The remaining chloro group at the 2-position can then be displaced by a suitable amine, leading to the formation of a 2,4-diaminopyrimidine core, a common pharmacophore in many kinase inhibitors.
Core Structure and Synthetic Strategy
The general synthetic approach involves a two-step process to generate a 2,4-diaminopyrimidine scaffold with diversity elements at the 5-position and the 2-position.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis of kinase inhibitors from this compound.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with this compound at the C5 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-amino-2-chloro-5-alkynylpyrimidine.
Protocol 2: Suzuki Coupling of this compound
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C5 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 4-amino-2-chloro-5-arylpyrimidine.
Protocol 3: Stille Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of an organostannane with this compound at the C5 position.[1][2][3][4][5]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (10 mL).
-
Add the organostannane (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 25 mL) to remove tin byproducts, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-2-chloro-5-substituted pyrimidine.
Protocol 4: Amination of 2-Chloro-4-amino-5-substituted Pyrimidine
This protocol describes the nucleophilic aromatic substitution of the chloro group at the 2-position of the pyrimidine ring with a primary or secondary amine.[1][6]
Materials:
-
4-Amino-2-chloro-5-substituted pyrimidine (from Protocols 1, 2, or 3)
-
Primary or secondary amine (e.g., aniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-2-chloro-5-substituted pyrimidine (1.0 mmol) in n-butanol (10 mL).
-
Add the desired amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 117°C) for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (25 mL), water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 2,4-diamino-5-substituted pyrimidine kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2,4-diaminopyrimidine-based kinase inhibitors, which can be synthesized through the methodologies described above.
Table 1: Representative Reaction Yields
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Sonogashira Coupling | This compound | 4-Amino-2-chloro-5-alkynylpyrimidine | 60-85 |
| 1 | Suzuki Coupling | This compound | 4-Amino-2-chloro-5-arylpyrimidine | 70-90 |
| 2 | Amination | 4-Amino-2-chloro-5-substituted pyrimidine | 2,4-Diamino-5-substituted pyrimidine | 50-80 |
Table 2: Representative Kinase Inhibition Data (IC₅₀ values)
The following data represent the inhibitory activity of 2,4-diaminopyrimidine-based compounds against selected kinases. These values are illustrative of the potency that can be achieved with scaffolds derived from this compound.
| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| 2,4-Diaminopyrimidine | JAK1 | 3.3 | [4] |
| 2,4-Diaminopyrimidine | JAK2 | 2.8 | [4] |
| 2,4-Diaminopyrimidine | JAK3 | < 1 | [7] |
| 2,4-Diaminopyrimidine | TYK2 | 19 | [4] |
| 2,4-Diaminopyrimidine | Aurora A | 1.2 | [7] |
| 2,4-Diaminopyrimidine | Aurora B | 396.5 | [7] |
Signaling Pathway and Experimental Workflow Visualization
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders, making JAKs attractive targets for kinase inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.
The following diagram illustrates a typical workflow for the synthesis and screening of kinase inhibitors derived from this compound.
Caption: Workflow for synthesis and screening of kinase inhibitors.
References
- 1. arabjchem.org [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-chloro-5-iodopyrimidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-2-chloro-5-iodopyrimidine as a strategic building block in the synthesis of medicinally relevant compounds. Its unique trifunctional nature, possessing amino, chloro, and iodo groups on a pyrimidine core, offers medicinal chemists a versatile platform for the development of novel therapeutics, particularly in the areas of kinase inhibition and targeted protein degradation.
Introduction
This compound is a key intermediate in drug discovery, valued for its distinct reactivity at the 2, 4, and 5 positions of the pyrimidine ring. The iodine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The chlorine atom at the 2-position can undergo nucleophilic aromatic substitution or participate in other cross-coupling reactions, like Buchwald-Hartwig amination. The amino group at the 4-position provides a handle for further functionalization or can act as a crucial hydrogen bond donor for target engagement. This multi-faceted reactivity makes it an ideal starting material for the creation of compound libraries for high-throughput screening and lead optimization.[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 597551-56-9 |
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol |
| Appearance | Yellow solid |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| Storage | Store in a cool, dark place, preferably in a freezer, as it is light-sensitive |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]
Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).
Kinase Inhibitor Synthesis
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. By strategically modifying the substituents at the 2 and 5-positions of the 4-aminopyrimidine core, researchers can fine-tune the potency and selectivity of inhibitors against various kinases implicated in diseases like cancer.
Targeted Kinases:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation in several cancers.[2]
-
Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[1]
The following table summarizes the biological activity of representative kinase inhibitors synthesized from pyrimidine-based scaffolds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyridopyrimidinone | Abl | 2.0 | - | [3] |
| Pyridopyrimidinone | Bcr-Abl | 2.0 | K562 | [3] |
| Pyridopyrimidinone | Src | 20 | A431 | [3] |
| 4-Anilino-3-cyanoquinolines | Src | - | - | [4] |
| 2,4-Diaminopyrimidine Derivatives | ALK/EGFR | - | - | [5] |
PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The modular nature of this compound makes it an excellent starting point for the synthesis of the POI-binding moiety of a PROTAC. The reactive handles allow for the attachment of a linker connected to an E3 ligase ligand.
Experimental Protocols
The following protocols are generalized procedures for key synthetic transformations involving this compound and related compounds. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid. The higher reactivity of the C-I bond compared to the C-Cl bond on the pyrimidine ring allows for selective coupling at the 5-position.
Reaction: this compound + Arylboronic acid → 4-Amino-2-chloro-5-arylpyrimidine
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with the aryl iodide at the 5-position of the pyrimidine ring.
Reaction: this compound + Terminal alkyne → 4-Amino-2-chloro-5-alkynylpyrimidine
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination at the 2-position, typically after the 5-position has been functionalized.
Reaction: 4-Amino-2-chloro-5-substituted-pyrimidine + Amine → 4-Amino-2-(amino)-5-substituted-pyrimidine
Materials:
-
4-Amino-2-chloro-5-substituted-pyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the solvent and stir for 10 minutes.
-
Add the 4-amino-2-chloro-5-substituted-pyrimidine, the amine, and the base.
-
Seal the flask and heat the mixture, typically between 80-110 °C, for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and Src signaling pathways, common targets for kinase inhibitors derived from this compound.
Caption: Simplified EGFR signaling cascade.
Caption: Overview of Src kinase signaling pathways.
Experimental Workflows
The following diagrams illustrate the general synthetic workflow for creating kinase inhibitors and PROTACs using this compound.
Caption: General workflow for kinase inhibitor synthesis.
Caption: Modular workflow for PROTAC synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalized pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to selectively introduce molecular diversity at specific positions on the pyrimidine ring is crucial for the development of novel drug candidates. 4-Amino-2-chloro-5-iodopyrimidine is a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions.
The carbon-iodine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C2 position in typical palladium-catalyzed cross-coupling conditions. This differential reactivity allows for the selective functionalization at the C5 position, leaving the C2 chloro-substituent available for subsequent transformations. This document provides detailed application notes and protocols for the selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C5 position of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the selective cross-coupling at the C5 position of this compound. Yields are indicative and may vary depending on the specific substrate and reaction scale.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 10 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 12 | 90 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 14 | 87 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DiPEA | DMF | 50 | 8 | 91 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | MeCN | RT | 5 | 89 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 60 | 10 | 86 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 7 | 93 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 82 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Dioxane | 100 | 18 | 88 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | DMF | 120 | 24 | 75 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 10-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DiPEA), 2-3 equivalents)
-
Degassed solvent (e.g., THF, DMF)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (see Table 2).
-
Monitor the reaction until completion (typically 5-10 hours).[1]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction until the starting material is consumed (typically 16-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
Application Notes & Protocols: Derivatization of 4-Amino-2-chloro-5-iodopyrimidine for Drug Discovery
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a highly versatile heterocyclic building block crucial for medicinal chemistry and drug discovery. Its structure features a pyrimidine core substituted with three distinct functional groups, each offering a unique handle for chemical modification. The C5-iodo and C2-chloro positions are prime sites for palladium-catalyzed cross-coupling reactions, while the C4-amino group provides opportunities for further functionalization.[1] This strategic arrangement allows for the systematic and regioselective synthesis of diverse compound libraries. The C-I bond is generally more reactive in cross-coupling reactions than the C-Cl bond, enabling selective derivatization.[1] This scaffold is particularly valuable in constructing complex molecules, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), and has been explored for developing novel antimicrobial agents.[1]
Key Derivatization Strategies
The derivatization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods allow for the introduction of a wide array of substituents to build molecular complexity and modulate pharmacological properties.
References
Application of 4-Amino-2-chloro-5-iodopyrimidine in the Development of IRAK4-Targeting PROTACs
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[1] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase involved in innate immunity signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.[3][4] Overactivation of IRAK4 is associated with various autoimmune diseases and certain cancers, making it a compelling therapeutic target.[3][5] Unlike traditional kinase inhibitors that only block the enzymatic activity, IRAK4-targeting PROTACs can eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions, which could lead to a more profound and durable therapeutic effect.[4][6]
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[7][8] 4-Amino-2-chloro-5-iodopyrimidine serves as a versatile chemical intermediate in the synthesis of potent and selective kinase inhibitors, including the warheads for IRAK4-targeting PROTACs. Its reactive chloro and iodo groups allow for sequential functionalization to build the complex structures required for high-affinity binding to IRAK4.
These application notes provide a comprehensive overview of the use of this compound in the development of IRAK4-targeting PROTACs, including detailed experimental protocols for their synthesis and evaluation.
PROTAC-Mediated Degradation of IRAK4
The mechanism of action for an IRAK4-targeting PROTAC involves the formation of a ternary complex between IRAK4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
IRAK4 Signaling Pathway and PROTAC Intervention
IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[4] Upon ligand binding to these receptors, MyD88 recruits and activates IRAK4, leading to the formation of the Myddosome complex. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which ultimately results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[4] An IRAK4-targeting PROTAC intervenes by inducing the degradation of IRAK4, thereby blocking all downstream signaling.
Figure 2: Simplified IRAK4 signaling pathway and the point of intervention by an IRAK4-targeting PROTAC.
Quantitative Data Summary
The efficacy of IRAK4-targeting PROTACs is typically evaluated by their ability to induce IRAK4 degradation, which is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. Binding affinities of the PROTAC to IRAK4 and the E3 ligase are also important parameters.
| Compound | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 3 | IRAK4 | VHL | Carbon chain | 3000 | ~50 | PBMCs | [3] |
| Compound 9 | IRAK4 | VHL | PEG | 36 | >90 | Dermal Fibroblasts | [9] |
| PROTAC 9 | IRAK4 | CRBN | PEG2 | 10-100 | >90 | OCI-LY10, TMD8 | [6][10] |
Note: The compound numbering may vary between different publications. The data presented here are for illustrative purposes and are compiled from the cited literature.
Experimental Protocols
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC
This protocol provides a general outline for the synthesis of an IRAK4 PROTAC, starting from this compound, which is a precursor to the IRAK4 inhibitor warhead. The synthesis involves the construction of the IRAK4 ligand, followed by conjugation to the E3 ligase ligand via a suitable linker.
1. Synthesis of the IRAK4 Ligand Core from this compound:
-
This multi-step synthesis typically involves sequential Suzuki and Sonogashira cross-coupling reactions at the chloro and iodo positions of the pyrimidine ring to introduce the necessary functionalities for IRAK4 binding. The amino group can be protected and deprotected as needed. The final steps often involve amide bond formation to complete the warhead structure, which includes a solvent-exposed vector for linker attachment.
2. Linker Attachment to the IRAK4 Ligand:
-
The IRAK4 ligand, containing a reactive functional group (e.g., a carboxylic acid or an amine), is reacted with a bifunctional linker that has a complementary reactive group and a protected orthogonal functional group. Standard coupling chemistries like amide bond formation using HATU or EDC/HOBt are commonly employed.
3. Conjugation to the E3 Ligase Ligand:
-
The deprotected linker-warhead conjugate is then reacted with the E3 ligase ligand (e.g., a VHL or CRBN ligand) that has a compatible reactive handle. This final coupling step yields the heterobifunctional PROTAC molecule.
4. Purification and Characterization:
-
The final PROTAC compound is purified using techniques such as flash column chromatography or preparative HPLC. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Figure 3: General workflow for the synthesis of an IRAK4-targeting PROTAC.
Protocol 2: Western Blot Analysis of IRAK4 Degradation
This protocol describes the quantification of IRAK4 protein levels in cells treated with an IRAK4-targeting PROTAC.
1. Cell Culture and Treatment:
-
Plate the cells of interest (e.g., peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the IRAK4 PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Also, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 signal to the loading control signal to determine the percentage of remaining IRAK4 protein relative to the vehicle control.
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC can induce the ubiquitination of IRAK4 in a reconstituted system.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), an E3 ligase complex (e.g., VHL-ElonginB-ElonginC), recombinant IRAK4 protein, and biotinylated ubiquitin.
-
Initiate the reaction by adding ATP.
-
Add the IRAK4 PROTAC at various concentrations to the reaction mixtures. Include a vehicle control.
2. Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
3. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated IRAK4 by Western blotting using either an anti-IRAK4 antibody (which will show a ladder of higher molecular weight bands corresponding to ubiquitinated IRAK4) or streptavidin-HRP (to detect the biotinylated ubiquitin).
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequences of IRAK4 degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the IRAK4 PROTAC for a desired period (e.g., 72 hours).
3. Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
4. Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable starting material for the synthesis of IRAK4 inhibitor warheads used in the development of IRAK4-targeting PROTACs. These PROTACs have demonstrated potent and efficient degradation of IRAK4 in various cellular models, leading to the inhibition of downstream inflammatory signaling and reduced cell viability in relevant cancer cell lines. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. Further research and development in this area hold the potential to deliver novel treatments for a range of inflammatory diseases and malignancies.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 4-Amino-2-chloro-5-iodopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Amino-2-chloro-5-iodopyrimidine as a versatile starting material. This trifunctionalized pyrimidine serves as a key building block for the generation of diverse chemical libraries, particularly for drug discovery programs targeting kinases and other enzymes. The methodologies outlined below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct various fused pyrimidine scaffolds.
Introduction
This compound is a highly valuable scaffold in medicinal chemistry.[1] Its structure incorporates three distinct reactive sites: a nucleophilic amino group at C4, and two electrophilic centers at C2 (chloro) and C5 (iodo). The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the more robust carbon-chlorine bond.[2] This chemoselectivity enables a modular approach to the synthesis of complex heterocyclic systems.
Core Synthetic Strategies
The primary strategies for elaborating the this compound core involve:
-
Palladium-Catalyzed Cross-Coupling Reactions: Primarily Sonogashira and Suzuki-Miyaura couplings at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C2 chlorine with various nucleophiles.
-
Intramolecular Cyclization: Formation of fused ring systems by reaction between substituents introduced at C5 and the amino group at C4.
A general workflow for the synthesis of fused pyrimidine derivatives from this compound is depicted below.
Caption: General workflow for the synthesis of fused pyrimidines.
Experimental Protocols
Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira reaction is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4][5]
General Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or 1,4-dioxane) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq), and a copper(I) salt, typically CuI (0.1 eq).
-
A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is then added.
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The reaction is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for Sonogashira coupling.
Table 1: Representative Conditions and Yields for Sonogashira Coupling of Halogenated Pyrimidines
| Entry | Halogenated Pyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-diamino-6-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 3 | 85 | |
| 2 | 2,4-diamino-6-iodopyrimidine | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 3 | 78 | |
| 3 | 2-amino-4,6-dichloropyrimidine | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 65 |
Suzuki-Miyaura Coupling of this compound with Boronic Acids
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7]
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq) or K₂CO₃ (2.0-3.0 eq).
-
A suitable solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is added.
-
The mixture is thoroughly degassed with an inert gas for 15-20 minutes.
-
The reaction is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography or recrystallization to afford the desired product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Table 2: Representative Conditions and Yields for Suzuki Coupling of Halogenated Pyrimidines
| Entry | Halogenated Pyrimidine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 100 | 24 | 81 | [8] |
| 2 | 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | (6-chloropyridin-3-yl)boronic acid | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-dioxane | 100 | 0.33-6 | - | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | 100 | 12 | 85 |
Synthesis of Fused Heterocyclic Systems
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds with a wide range of biological activities.[9] A common synthetic route involves a Sonogashira coupling followed by an intramolecular cyclization.
Protocol for the Synthesis of a 5-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
-
Step 1: Sonogashira Coupling. couple this compound with a protected terminal alkyne, such as 2-methyl-3-butyn-2-ol, using the general Sonogashira protocol described above.
-
Step 2: Deprotection. The protecting group on the alkyne is removed. For a silyl protecting group, a fluoride source like TBAF is used. For the 2-hydroxyprop-2-yl group, a strong base like sodium hydride is used to effect both deprotection and cyclization in one pot.
-
Step 3: Intramolecular Cyclization. The 5-ethynyl-4-aminopyrimidine intermediate is heated in a high-boiling solvent such as DMF or NMP, often in the presence of a base like K₂CO₃ or a copper catalyst, to facilitate the 5-exo-dig cyclization onto the C4-amino group, yielding the pyrrolo[2,3-d]pyrimidine core.
Table 3: Characterization Data for a Representative Pyrrolo[2,3-d]pyrimidine Derivative
| Compound | Structure | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) m/z | M.p. (°C) | Yield (%) | Reference |
| 2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 7.40 (d, J = 8.6 Hz, 2H), 7.33 (d, J = 8.6 Hz, 2H), 4.25 (t, J = 6.2 Hz, 2H), 3.65 (s, 3H), 2.96 (t, J = 6.6 Hz, 2H), 2.05 – 1.97 (m, 2H), 1.92 – 1.84 (m, 2H) | 158.3, 153.6, 149.2, 134.7, 134.1, 130.6, 128.9, 128.5, 105.1, 53.9, 41.8, 30.1, 25.4, 23.0, 21.5 | 454.0 [M+H]⁺ | 215-217 | 88 | [10] |
Thieno[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities.[11][12] Their synthesis can be achieved through various strategies, often starting from a functionalized thiophene ring. However, building the thiophene ring onto the pyrimidine core is also a viable approach.
Protocol via Gewald Reaction followed by Cyclization (Illustrative):
While not starting directly from this compound, this illustrates a common strategy.
-
Step 1: Gewald Reaction. A ketone or aldehyde is reacted with a compound containing an activated methylene group (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., a secondary amine) to form a 2-aminothiophene-3-carboxylate.[11]
-
Step 2: Pyrimidine Ring Formation. The resulting 2-aminothiophene derivative is then cyclized with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the fused pyrimidine ring.[11][12]
Table 4: Characterization Data for a Representative Thieno[2,3-d]pyrimidine Derivative
| Compound | Structure | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z | M.p. (°C) | Yield (%) | Reference |
| 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 1.72–2.98 (m, 8H), 4.00 (s, 1H), 4.50 (s, 2H), 7.49 (s, 1H), 12.00 (s, 1H) | 24.3, 24.5, 25.0, 47.2, 117.1, 127.6, 137.2, 145.3, 154.5, 163.0, 165.3, 166.2 | - | >250 | 80 | [11] |
Furo[2,3-d]pyrimidines are another class of bicyclic heterocycles with interesting biological properties, including potential as kinase inhibitors.[13][14]
Illustrative Synthetic Approach:
The synthesis of furo[2,3-d]pyrimidines often involves the construction of the furan ring onto a pre-existing pyrimidine. A possible, though less common, route from a 5-alkynylpyrimidine intermediate would involve an intramolecular cyclization reaction. For instance, a 5-(2-hydroxyethynyl)pyrimidine derivative could potentially undergo cyclization to form the furo[2,3-d]pyrimidine core.
Table 5: Characterization Data for a Representative Furo[2,3-d]pyrimidine Derivative
| Compound | Structure | IC₅₀ (nM) against VEGFR-2 | Reference |
| A Furo[3,2-e][2][9][10]triazolo[1,5-c]pyrimidine derivative (Compound 8b) | 38.72 ± 1.7 | [14] | |
| A Furo[2,3-d]pyrimidine derivative (Compound 10c) | 41.40 ± 1.8 | [14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The differential reactivity of its halogen substituents allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to explore the chemical space around the pyrimidine core and develop new therapeutic agents.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chloro-5-iodopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-5-iodopyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: The molecule has two primary reactive sites for further functionalization. The iodine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The chlorine atom at the 2-position is prone to nucleophilic aromatic substitution (SNAr).
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine bond is weaker than the carbon-chlorine bond, making the 5-iodo position significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent reactions.
Q3: What are the general storage conditions for this compound?
A3: It is recommended to store this compound in a freezer. The compound is a yellow solid that is sensitive to light and should be stored in a dark place.
Troubleshooting Guide: Side Reactions
This guide addresses common side reactions encountered during the synthesis of this compound derivatives and provides strategies to mitigate them.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Q1: I am observing significant amounts of a de-iodinated, chloro-pyrimidine byproduct during my Suzuki/Sonogashira coupling reaction. What is causing this and how can I prevent it?
A1: This side reaction is likely due to reductive dehalogenation of the starting material. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the replacement of the iodine atom with hydrogen.
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. For Suzuki reactions, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOt-Bu, which can sometimes promote side reactions.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize dehalogenation. Start with lower temperatures and gradually increase if the reaction is sluggish.
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Use Anhydrous and Deoxygenated Solvents: Moisture and oxygen can lead to catalyst degradation and promote side reactions. Ensure your solvent and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q2: My Sonogashira coupling reaction is yielding a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I suppress this side reaction?
A2: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly deoxygenated before adding the catalyst and that a positive pressure of an inert gas is maintained throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.
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Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, which can disfavor the homocoupling reaction.
Q3: My Suzuki coupling is suffering from low yield and the formation of a byproduct that appears to be the result of protodeborylation of my boronic acid. How can I address this?
A3: Protodeborylation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, especially with heteroaryl boronic acids, and can be promoted by acidic or basic conditions and the presence of water.
Troubleshooting Steps:
-
Choice of Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable towards protodeborylation than the corresponding boronic acids.
-
Careful Selection of Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeborylation. Screening different combinations, such as using a milder base or a less protic solvent, can be beneficial.
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Anhydrous Conditions: As with other side reactions, ensuring anhydrous conditions can help to minimize protodeborylation.
| Reaction Type | Common Side Product | Potential Causes | Recommended Solutions |
| Suzuki Coupling | De-iodinated starting material | Reductive dehalogenation | Optimize base and temperature; use anhydrous/deoxygenated solvents. |
| Protodeborylation of boronic acid | Hydrolysis of the C-B bond | Use boronic esters; screen base/solvent combinations; ensure anhydrous conditions. | |
| Sonogashira Coupling | De-iodinated starting material | Reductive dehalogenation | Optimize base and temperature; use anhydrous/deoxygenated solvents. |
| Homocoupled alkyne (Glaser coupling) | Copper-catalyzed oxidation of the alkyne | Maintain a strict inert atmosphere; consider copper-free conditions; slow addition of the alkyne. |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Q1: I am attempting a nucleophilic substitution at the C2-chloro position, but I am getting a mixture of products, including substitution at the C4-amino group. How can I improve the selectivity?
A1: While the C2-chloro is the primary site for nucleophilic attack after the C5 position has been functionalized, competitive reaction at the C4-amino group can occur, especially with highly reactive nucleophiles or under forcing conditions.
Troubleshooting Steps:
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Protecting the Amino Group: If feasible, protecting the C4-amino group with a suitable protecting group (e.g., Boc, Ac) can prevent side reactions at this position. The protecting group can be removed in a subsequent step.
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Milder Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still allow for the desired reaction to proceed.
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Choice of Base: The choice and stoichiometry of the base can influence the nucleophilicity of the C4-amino group. Using a non-nucleophilic base and avoiding a large excess can be beneficial.
Q2: During my nucleophilic substitution reaction with an amine, I am observing the formation of a di-substituted product where both the C2-chloro and the C5-iodo groups have been replaced. How can I avoid this?
A2: While the C-I bond is more reactive in palladium catalysis, under nucleophilic aromatic substitution conditions, particularly with strong nucleophiles and at elevated temperatures, the C-I bond can also be susceptible to substitution.
Troubleshooting Steps:
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Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor monosubstitution at the more reactive C2-chloro position.
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Lower Reaction Temperature: Perform the reaction at a lower temperature to exploit the reactivity difference between the C-Cl and C-I bonds towards nucleophilic attack.
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Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired monosubstituted product is formed and before significant di-substitution occurs.
Q3: My reaction is yielding the hydrolyzed product, 4-Amino-5-iodo-2-pyrimidinone, instead of the desired substitution product. What is the cause?
A3: The chloro group at the C2 position is susceptible to hydrolysis, especially in the presence of water and either acid or base.
Troubleshooting Steps:
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Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
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Aprotic Solvent: Use an aprotic solvent that does not participate in hydrolysis (e.g., THF, dioxane, DMF, acetonitrile).
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Non-Hydroxide Base: Use a non-hydroxide base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) to avoid the introduction of hydroxide ions.
| Reaction Type | Common Side Product | Potential Causes | Recommended Solutions |
| SNAr at C2 | N4-substituted byproduct | Reaction at the C4-amino group | Protect the C4-amino group; use milder conditions; optimize base. |
| SNAr at C2 | Di-substituted product (at C2 and C5) | High reactivity of nucleophile/harsh conditions | Control nucleophile stoichiometry; lower reaction temperature; monitor reaction progress. |
| SNAr at C2 | 2-Hydroxypyrimidine byproduct | Hydrolysis of the C2-chloro group | Use anhydrous solvents and reagents; use an aprotic solvent; use a non-hydroxide base. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound:
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To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
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The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).
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Anhydrous, deoxygenated solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) are added via syringe.
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The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography.
Visualizations
Technical Support Center: Purification of 4-Amino-2-chloro-5-iodopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-2-chloro-5-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, reagents, and side reactions during the synthesis process, which typically involves iodination, chlorination, and amination of a pyrimidine core.[1][2] Potential impurities may include:
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Starting materials: Unreacted pyrimidine precursors.
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Intermediates: Incompletely halogenated or aminated pyrimidines.
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Isomers: Regioisomers formed during the substitution reactions.
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Byproducts: Compounds resulting from side reactions, such as hydrolysis of the chloro group.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: this compound is a yellow solid that is sensitive to light.[2] To maintain its purity and prevent degradation, it should be stored in a cool, dark place, preferably in a freezer, with the container tightly closed.[2]
Q3: How can I assess the purity of my this compound product?
A3: The purity of the final product can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] NMR can confirm the chemical structure, while HPLC is excellent for quantifying the purity and detecting trace impurities.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q4: My this compound product oils out instead of crystallizing. What should I do?
A4: Oiling out occurs when the solute is insoluble in the solvent at the boiling point. To resolve this, you can:
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Increase the amount of solvent: Add more hot solvent until the oil completely dissolves.
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Use a different solvent system: Select a solvent in which the compound is more soluble at higher temperatures.
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Modify the solvent polarity: Add a co-solvent to increase the solubility of your compound.
Q5: After recrystallization, the recovery of my product is very low. How can I improve the yield?
A5: Low recovery can be due to several factors. To improve the yield:
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Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[4]
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Ensure slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger crystals and maximizes recovery.[5]
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Use an appropriate rinse solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
Q6: My purified crystals are still colored. How can I remove colored impurities?
A6: If your product remains colored after recrystallization, you can treat the hot solution with activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration.[6]
Column Chromatography Issues
Q7: I am having trouble separating my product from an impurity with a similar polarity using column chromatography. How can I improve the separation?
A7: To enhance the separation of compounds with similar polarities:
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Optimize the mobile phase: Adjust the solvent ratio of your mobile phase. For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1][5] Fine-tuning the polarity by making small changes to the solvent ratio can significantly improve separation.
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Try a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[5]
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Use gradient elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.[5]
Data Presentation
Table 1: Comparison of Purification Techniques for Halogenated Pyrimidines
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Cost-effective, scalable.[1][7] | Can be time-consuming, potential for product loss in mother liquor.[6] |
| Flash Column Chromatography | >99% | 60-85% | Fast, good for complex mixtures.[1] | Requires more solvent, can be less scalable.[8] |
| Preparative HPLC | >99.5% | 50-80% | High resolution, excellent for final polishing.[1] | Expensive, limited sample capacity.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen boiling solvent to the crude this compound until it is completely dissolved.[7]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[6]
Protocol 2: Flash Column Chromatography Purification
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Mobile Phase Selection: Using thin-layer chromatography (TLC), determine an appropriate mobile phase that provides good separation between the product and impurities, with a target Rf value of 0.2-0.4 for the product.[1] A common system is a mixture of hexane and ethyl acetate.[1]
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Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (597551-56-9) for sale [vulcanchem.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Amino-2-chloro-5-iodopyrimidine Coupling Reactions
Welcome to the technical support center for improving the yields of coupling reactions involving 4-Amino-2-chloro-5-iodopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are valued for their versatility in forming carbon-carbon and carbon-nitrogen bonds.
Q2: Which halogen on this compound is more reactive in cross-coupling reactions?
A2: The iodine atom at the 5-position is significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions.[1] This is due to the lower carbon-iodine (C-I) bond strength compared to the carbon-chlorine (C-Cl) bond, which facilitates the oxidative addition step in the catalytic cycle.[2] This inherent reactivity difference allows for selective functionalization at the 5-position.
Q3: What are the key factors influencing the yield of these coupling reactions?
A3: Several factors can significantly impact the reaction yield, including the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the purity of the reagents.[3][4][5] Ensuring an inert atmosphere to prevent catalyst degradation is also crucial.[4]
Q4: How can I minimize side reactions?
A4: Common side reactions include homocoupling of the coupling partner (e.g., boronic acid) and protodehalogenation of the starting material. Homocoupling can often be minimized by ensuring a thoroughly deoxygenated reaction environment and optimizing the catalyst loading.[4] Protodehalogenation can be reduced by using anhydrous solvents and appropriate bases.[4]
Q5: What is the role of the base in these reactions?
A5: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[6] In Sonogashira couplings, it neutralizes the hydrogen halide byproduct and aids in the formation of the copper acetylide intermediate.[7][8] For Buchwald-Hartwig aminations, the base is required for the deprotonation of the amine.[9]
Troubleshooting Guides
Low or No Yield
If you are experiencing low or no yield in your coupling reaction, consider the following troubleshooting steps:
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Catalyst and Ligand: The choice of catalyst and ligand is critical. For challenging couplings, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
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Reaction Temperature: Inadequate temperature can lead to a sluggish reaction. Gradually increasing the temperature may improve the yield, but be mindful of potential side reactions or decomposition at excessively high temperatures.
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Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
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Reagent Purity: Impurities in your starting materials, reagents, or solvents can poison the catalyst. Ensure all components are of high purity and that solvents are anhydrous and degassed.
Formation of Byproducts
If you are observing significant byproduct formation, the following suggestions may help:
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Homocoupling: This is often caused by the presence of oxygen. Improve your degassing procedure (e.g., using the freeze-pump-thaw method) and ensure a continuous positive pressure of inert gas.
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Protodehalogenation: This side reaction can be prevalent with certain bases and in the presence of protic sources. Try using a weaker or different base and ensure your solvent is anhydrous.
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Competing Reactions at the 2-Chloro Position: While the 5-iodo position is more reactive, forcing conditions (high temperature, prolonged reaction times) might lead to undesired reactions at the 2-chloro position. Monitor the reaction closely and aim for the shortest possible reaction time.
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | MW | 0.25 | 80 |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 90 | 16 | 92 |
Disclaimer: The data in this table is based on reactions with similar, but not identical, substrates. Optimization for this compound is highly recommended.
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
| 2 | 5-Bromopyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 6 | 91 |
| 3 | 4-Chloro-5-iodopyrimidin-2-amine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | 78 |
Disclaimer: The data in this table is based on reactions with similar, but not identical, substrates. Optimization for this compound is highly recommended.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halo-Aromatics
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyrazole | Morpholine | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 18 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 88 |
| 3 | 4-Bromoanisole | n-Butylamine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
Disclaimer: The data in this table is based on reactions with similar, but not identical, substrates. Optimization for this compound is highly recommended.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[10][11][12]
General Procedure for Sonogashira Coupling
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To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[13]
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Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.).[10][13]
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Add the terminal alkyne (1.1-1.5 eq.) dropwise.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄ or NaOtBu, 1.5-2.0 eq.).
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Evacuate and backfill the tube with an inert gas three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
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Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 4-Amino-2-chloro-5-iodopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-5-iodopyrimidine. The content is designed to address common challenges encountered during its use in chemical synthesis, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C–I > C–Br > C–Cl > C–F.[1] For this compound, the carbon-iodine (C-I) bond at the C5 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C2 position. This allows for selective functionalization at the C5 position under carefully controlled conditions.
Q2: Why am I observing low or no conversion of my starting material in a cross-coupling reaction?
A2: Low or no conversion can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[2]
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst, it may not be efficiently reduced to Pd(0) under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial and highly interdependent. An inappropriate combination can lead to a sluggish or stalled reaction.
-
Poor Quality Reagents: Impurities in solvents, reagents, or the starting material itself can poison the catalyst. Ensure all materials are of high purity and solvents are appropriately degassed.
Q3: How can I achieve selective reaction at the C5-iodine position over the C2-chlorine position?
A3: Due to the significantly higher reactivity of the C-I bond, selective coupling at the C5 position is generally achievable by using milder reaction conditions. This includes:
-
Lower Reaction Temperatures: Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C).
-
Choice of Catalyst/Ligand: Use a catalyst system known for high activity at lower temperatures.
-
Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to prevent subsequent reaction at the C2 position.
Q4: What are common side reactions to look out for?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen or if the catalytic cycle is inefficient.
-
Dehalogenation: Reduction of the C-I or C-Cl bond to a C-H bond can occur, leading to the formation of byproducts. This can be promoted by certain bases or impurities.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be converted to the corresponding arene by reaction with a proton source.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low to moderate yield of the desired C5-arylated product.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can promote the desired catalytic cycle and minimize coordination of the pyrimidine nitrogens to the palladium center. |
| Inefficient Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | A suitable base is crucial for the activation of the boronic acid and the transmetalation step. |
| Side Reactions | Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). Use fresh, high-purity boronic acid. | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Old or impure boronic acid is more prone to protodeboronation. |
| Low Reactivity | Increase the reaction temperature incrementally (e.g., to 80-100 °C). Consider using microwave irradiation. | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
Sonogashira Coupling
Issue: Formation of alkyne homocoupling (Glaser coupling) byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings. |
| High Copper(I) Concentration | Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to 1-2 mol%. | While catalytic amounts are necessary, excess copper can favor the homocoupling pathway. |
| Inappropriate Base | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). | The choice of base can influence the rate of competing reactions. |
| Copper-Mediated Side Reactions | Consider a copper-free Sonogashira protocol. | Several copper-free methods have been developed to avoid the issue of Glaser coupling. |
Buchwald-Hartwig Amination
Issue: No reaction or very slow conversion when coupling with an amine.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Employ bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos.[3] | These ligands are known to be effective for the amination of heteroaryl halides by promoting both oxidative addition and reductive elimination. |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS. | A strong base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Aryl Iodide Inhibition | If using an aryl iodide, the iodide generated can sometimes inhibit the catalyst. Using toluene as a solvent can help precipitate the iodide salt. | Catalyst inhibition by iodide can be a problem in Buchwald-Hartwig reactions. |
| Steric Hindrance | For sterically hindered amines, longer reaction times and higher temperatures may be necessary. | Steric bulk on the amine can slow down the rate of reaction. |
Quantitative Data from Analogous Systems
Disclaimer: The following data is compiled from studies on structurally similar halopyrimidines and should be used as a starting point for reaction optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with Phenylboronic Acid [4]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 8 | 92 |
Table 2: Sonogashira Coupling of a Dihalopyrimidine with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 60 | 8 | 88 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | THF | 50 | 12 | 91 |
| Pd₂(dba)₃ (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 75 (Copper-free) |
Table 3: Buchwald-Hartwig Amination of a Dihalopyrimidine with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 92 |
| Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 80 | 24 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C5 Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling at the C5 Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination at the C5 Position
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.
-
Add degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Regioselectivity in cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Preventing dehalogenation of 4-Amino-2-chloro-5-iodopyrimidine
Welcome to the technical support center for 4-Amino-2-chloro-5-iodopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or chlorine) on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of byproducts, reducing the yield of your desired product and complicating purification. For this compound, the carbon-iodine bond at the C5 position is particularly susceptible to cleavage due to its lower bond energy compared to the carbon-chlorine bond at the C2 position.[1]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[2] These species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides.[2]
-
Solvents: Protic solvents (e.g., alcohols) or solvents prone to degradation (e.g., DMF with water) can act as hydride donors.[2]
-
Reagents: Trace impurities, such as borane species in boronic acids, can contribute to Pd-H formation.[2]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[2]
Q3: I am observing significant dehalogenation at the 5-iodo position. What are the first parameters I should check?
A3: If you are experiencing dehalogenation at the more reactive 5-iodo position, the most critical parameters to evaluate are your choice of base and the exclusion of water and oxygen. We recommend switching from strong alkoxide bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2] Additionally, ensure that all your reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?
A4: The ligand coordinated to the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway.[2][3] For many cross-coupling reactions, ligands such as XPhos, SPhos, and RuPhos can provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[2][4]
Troubleshooting Guides
Issue 1: Dehalogenation in Suzuki Coupling
If you are observing the formation of 4-Amino-2-chloro-pyrimidine as a byproduct during a Suzuki coupling reaction, consult the following guide.
| Parameter | Observation | Recommended Action |
| Base | Using strong alkoxide bases (e.g., NaOtBu). | Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5] |
| Ligand | Using simple phosphine ligands (e.g., PPh₃). | Employ bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos to accelerate reductive elimination.[2][4] |
| Solvent | Using protic solvents or technical grade solvents. | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure solvents are thoroughly degassed.[2] |
| Temperature | High reaction temperatures. | Optimize the temperature. While heating is often necessary, excessively high temperatures can promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.[2] |
| Atmosphere | Reaction performed without an inert atmosphere. | Ensure the reaction is set up and run under a strictly inert atmosphere of Argon or Nitrogen to prevent oxygen and moisture contamination.[2] |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Dehalogenation can also be a significant side reaction in Buchwald-Hartwig amination. The following table provides troubleshooting steps.
| Parameter | Observation | Recommended Action |
| Base | Use of NaOtBu or KOtBu. | While common in Buchwald-Hartwig reactions, if dehalogenation is severe, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[4] |
| Catalyst System | Low catalyst or ligand loading. | Ensure an appropriate catalyst and ligand are being used for the specific amine. Sterically hindered biarylphosphine ligands are often effective.[4] Consider using a pre-formed palladium-ligand complex for consistency.[4] |
| Reagent Purity | Amine or other reagents may contain impurities. | Use high-purity reagents. Ensure the amine is free from excess moisture. |
| Solvent | Use of solvents that can act as hydride donors. | Anhydrous toluene is a common and effective solvent.[4] Ensure the solvent is rigorously dried. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to minimize dehalogenation at the 5-iodo position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]
-
Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]
-
Add anhydrous, degassed 1,4-dioxane via syringe.[2]
-
Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for dehalogenation.
Caption: Competing catalytic cycles.
References
Stability issues of 4-Amino-2-chloro-5-iodopyrimidine under reaction conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-Amino-2-chloro-5-iodopyrimidine during synthetic applications. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: This compound is a yellow solid that is sensitive to light.[1] For long-term stability, it should be stored in a tightly sealed container in a freezer and protected from light.[1] When handling, use appropriate personal protective equipment (PPE), work in a well-ventilated area, and avoid creating dust.[1]
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields or failing. What are the likely stability-related causes?
A: Several factors could be at play:
-
Degradation by Strong Base: Many cross-coupling reactions use strong bases like NaOt-Bu, which can decompose sensitive substrates.[2]
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water and acid, which forms an inactive pyrimidone byproduct.[3][4][5] Ensure you are using anhydrous solvents and reagents.
-
Reductive Dehalogenation: Unwanted reduction of the C-Cl or C-I bond can occur, particularly if the reaction conditions are not optimal.[6] This can be promoted by certain catalysts or hydrogen sources.
-
Photodegradation: As the molecule is light-sensitive, running reactions in clear glass vessels exposed to ambient lab light for extended periods can lead to degradation.[1] Iodinated compounds can liberate iodide upon exposure to UV light.[7]
Q3: I've isolated an unexpected byproduct with a higher polarity and a different mass spectrum. What might it be?
A: The most likely byproduct resulting from degradation is the corresponding 4-amino-5-iodo-pyrimidin-2-one. This occurs via the hydrolysis of the chlorine atom at the 2-position of the pyrimidine ring.[3][4] This is particularly common if the reaction work-up involves acidic aqueous conditions.[5]
Q4: Can I use any palladium catalyst for cross-coupling reactions?
A: While the 5-iodo position is highly reactive and suitable for various palladium-catalyzed cross-couplings, the choice of ligand and palladium source is critical.[1] For Buchwald-Hartwig aminations, bulky phosphine ligands are often required, especially for less reactive chlorides.[8] For Suzuki couplings, the choice of ligand can influence selectivity and prevent side reactions like homocoupling or dehalogenation.[9] It is crucial to screen ligands and conditions for your specific substrate pairing.
Q5: What specific precautions should I take regarding light exposure during my experiment?
A: To minimize photodegradation, conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored reaction vessel. Avoid prolonged exposure of the compound, both in solid form and in solution, to direct sunlight or strong laboratory light. These precautions are part of standard photostability testing protocols.[10]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this troubleshooting workflow. The primary stability concerns are hydrolysis of the C-Cl bond and protodeiodination/dechlorination.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Parameter Optimization for Suzuki Coupling
| Parameter | Issue | Recommended Action | Rationale |
| Solvent/Water | Hydrolysis of C-Cl bond to form pyrimidone. | Use anhydrous solvents (e.g., Dioxane, Toluene, THF). Minimize water content. | The 2-chloro position on the pyrimidine ring is susceptible to acid-catalyzed hydrolysis.[3][4] |
| Base | Protodeiodination or substrate degradation. | Use milder inorganic bases like K₂CO₃, K₃PO₄, or CsF. Avoid strong hydroxides if possible. | Strong bases can promote side reactions. The base activates the boronic acid for transmetalation.[11] |
| Atmosphere | Dehalogenation or catalyst deactivation. | Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen). | Oxygen can lead to homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[9] |
| Temperature | Substrate decomposition. | Start at room temperature or mild heat (50-80 °C). Avoid excessive temperatures (>100 °C) if possible. | While heat can drive the reaction, it can also accelerate degradation pathways.[2] |
Guide 2: Substrate Decomposition in Buchwald-Hartwig Amination
Decomposition in C-N coupling reactions is often linked to the use of strong, non-nucleophilic bases required for the catalytic cycle.
Caption: Decision logic for minimizing decomposition in C-N coupling.
Quantitative Data Summary
Direct quantitative stability data for this compound is limited in the literature. The following table summarizes its stability profile based on its structural motifs and data from closely related compounds.
Table 1: Stability Profile of this compound
| Condition | Stability Concern | Affected Group(s) | Notes |
| Light | High Sensitivity | Entire Molecule | The compound is light-sensitive and should be stored in the dark.[1] Iodinated aromatics can undergo photodegradation.[7] |
| Acidic pH | Moderate Sensitivity | 2-Chloro | The 2-chloro group is susceptible to hydrolysis to a pyrimidone, with the rate increasing significantly in strong acid.[3][4] |
| Basic pH | Moderate Sensitivity | Entire Molecule | Stable to mild inorganic bases (e.g., K₂CO₃), but may degrade with strong organometallic or hindered bases (e.g., NaOt-Bu, LHMDS).[2] |
| Elevated Temp. | Stable to ~100 °C | Entire Molecule | Typical reaction temperatures for cross-coupling (80-100 °C) are generally tolerated, but prolonged heating can promote degradation.[2][8] |
| Reducing Agents | Moderate Sensitivity | 5-Iodo, 2-Chloro | The C-I and C-Cl bonds can be cleaved under reductive conditions (e.g., catalytic hydrogenation), which can be an unwanted side reaction.[6] |
Key Degradation Pathways
The primary degradation pathways under common reaction conditions are hydrolysis and dehalogenation.
Caption: Primary degradation pathways of the title compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) and with protection from light.
-
Reagent Preparation: To a dry, foil-wrapped Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The typical concentration is 0.1 M.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Handling and Reaction Setup for a Light-Sensitive Compound
-
Storage: Always store the stock bottle of this compound in a freezer, wrapped in foil or in its original amber packaging.
-
Weighing: Weigh the compound quickly in a fume hood with ambient light. Avoid prolonged exposure. If possible, use a balance in a room with yellow or red lighting.
-
Reaction Vessel: Use an amber glass flask or a clear glass flask completely wrapped in aluminum foil for the reaction. Ensure the foil covers the entire liquid and headspace area.
-
Monitoring: When taking aliquots for reaction monitoring (TLC, LC-MS), minimize the time the flask is unwrapped. Prepare the sample for analysis immediately.
-
Work-up and Purification: Perform extraction and other work-up steps away from direct window light. If column chromatography is performed, wrap the glass column in aluminum foil.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Monitoring Reactions of 4-Amino-2-chloro-5-iodopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions for monitoring reactions involving 4-Amino-2-chloro-5-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions with this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantifying the consumption of starting material and the formation of the product. LC-MS is highly sensitive and provides mass information for peak identification. NMR spectroscopy offers detailed structural information about the compounds in the reaction mixture.
Q2: I am observing a new, unexpected peak in my HPLC chromatogram during a reaction. What could it be?
A2: An unexpected peak could be a reaction intermediate, a byproduct, or a degradation product. The formation of byproducts can occur if there are competitive reaction sites on your molecule or if the reaction conditions are not optimal. Degradation can happen if your product or starting material is sensitive to temperature, light, or pH. It is advisable to analyze the sample by LC-MS to get the mass of the unknown peak, which will help in its identification.
Q3: My NMR spectrum of the crude reaction mixture is complex and difficult to interpret. What can I do?
A3: Complex NMR spectra are common for reaction mixtures. To simplify interpretation, you can:
-
Run a spectrum of your starting material and the purified product for comparison.
-
Use 2D NMR techniques like COSY and HSQC to identify correlations between protons and carbons.
-
If you suspect the presence of exchangeable protons (e.g., from water or acidic/basic sites), you can perform a D₂O shake experiment. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or diminish.
Q4: How do the halogen substituents on this compound affect its reactivity in cross-coupling reactions?
A4: The iodine at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) than the chlorine at the 2-position.[1] This is due to the weaker carbon-iodine bond compared to the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable at the C-I bond.[1] This differential reactivity can be exploited for selective functionalization.
Analytical Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for monitoring the conversion of this compound to its product.
Illustrative Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid is a good starting point.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common choice for aromatic compounds.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation:
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 875,000 | 375,000 | 30% |
| 2 | 500,000 | 750,000 | 60% |
| 4 | 125,000 | 1,125,000 | 90% |
| 6 | < 10,000 | 1,240,000 | >99% |
Note: This data is illustrative and will vary depending on the specific reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the components of a reaction mixture by providing their mass-to-charge ratio (m/z).
Illustrative Experimental Protocol:
-
LC Conditions: Use the same HPLC conditions as described above. A mobile phase with a volatile buffer like formic acid is essential for good ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is generally suitable for aminopyrimidines as the amino group can be readily protonated.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to observe the starting material and expected products.
-
Expected Masses:
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 256.4 | 256.4 |
| Example Product (Suzuki Coupling with Phenylboronic Acid) | 262.7 | 262.7 |
| Example Product (Nucleophilic Substitution with Aniline) | 313.8 | 313.8 |
Note: This data is illustrative and will vary depending on the specific reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the starting material and the product.
Illustrative Experimental Protocol:
-
Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Chemical Shifts for this compound:
-
Monitoring Reaction Progress: The disappearance of the starting material signals and the appearance of new signals corresponding to the product can be monitored over time.
Data Presentation:
| Compound | Key ¹H NMR Signals (ppm) and Multiplicity |
| This compound | ~8.5 (s, 1H), ~3.8 (br s, 2H) |
| Example Product (e.g., after Suzuki coupling) | Appearance of new aromatic signals, shift in the pyrimidine proton signal. |
Note: This data is illustrative and will vary depending on the specific reaction and solvent used.
Troubleshooting Guides
HPLC & LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - No sample injected.- Detector issue.- Incorrect mobile phase composition. | - Check the autosampler vial for sufficient sample and absence of air bubbles.- Ensure the detector lamp is on and functioning.- Verify the mobile phase composition and ensure all components are miscible. |
| Peak Tailing or Fronting | - Column overload.- Column contamination.- Mismatch between sample solvent and mobile phase. | - Dilute the sample and reinject.- Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).- Dissolve the sample in the initial mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Leaks in the system.- Detector lamp failing. | - Degas the mobile phase and purge the pump.- Use high-purity solvents and prepare fresh mobile phase.- Check all fittings for leaks.- Replace the detector lamp if it has exceeded its lifetime. |
| Retention Time Shifts | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a stable temperature.- Replace the column if it is old or has been subjected to harsh conditions. |
| Poor Ionization in LC-MS | - Non-volatile buffers in the mobile phase.- Incorrect ionization mode.- Contaminated MS source. | - Use volatile buffers like formic acid or ammonium acetate.- Switch between positive and negative ionization modes to find the optimal setting.- Clean the mass spectrometer source according to the manufacturer's instructions. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample is too concentrated.- Presence of paramagnetic impurities.- Chemical exchange. | - Dilute the sample.- Filter the sample to remove any solid impurities.- For exchangeable protons, consider a D₂O shake experiment or acquiring the spectrum at a different temperature. |
| Poor Signal-to-Noise Ratio | - Sample is too dilute.- Insufficient number of scans. | - Concentrate the sample if possible.- Increase the number of scans. |
| Incorrect Integration | - Poor phasing and baseline correction.- Overlapping peaks.- Presence of impurities. | - Carefully phase the spectrum and apply a baseline correction.- If peaks are overlapping, try a different deuterated solvent which may resolve the signals.- Identify impurity peaks by comparing with the spectra of pure starting material and product, and exclude them from the integration. |
| Disappearance of a Peak | - The peak is from an exchangeable proton (e.g., -NH₂, -OH) and a protic deuterated solvent (e.g., D₂O, CD₃OD) was used or there are traces of water. | - Use an aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆).- To confirm, perform a D₂O shake experiment; the peak should disappear. |
Visualizations
Caption: Experimental workflow for monitoring reactions.
Caption: Troubleshooting workflow for analytical issues.
References
Technical Support Center: Scaling Up Reactions Involving 4-Amino-2-chloro-5-iodopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-5-iodopyrimidine. The information is tailored to address challenges encountered during the scale-up of common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The three most common transformations are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with various amines.[1]
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.[2][3]
Q2: What is the general order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of the halogens generally follows the order: Iodine > Bromine > Chlorine.[4] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[4] This differential reactivity allows for selective functionalization at the 5-position (iodine) while potentially leaving the 2-position (chlorine) intact for subsequent transformations.[4]
Q3: What are the primary challenges when scaling up reactions with this substrate?
A3: Scaling up reactions from the lab bench to pilot or production scale introduces several challenges:
-
Exothermic Reactions: Palladium-catalyzed reactions can be highly exothermic, posing a safety risk if not properly managed.[5]
-
Reagent and Catalyst Homogeneity: Ensuring efficient mixing of reagents, catalyst, and substrate in a large reactor is critical for consistent results.
-
Catalyst Deactivation: The presence of the amino and pyrimidine nitrogen atoms can lead to catalyst poisoning or deactivation, which can be more pronounced on a larger scale.[6]
-
Product Purification: Removing residual palladium and other process impurities from multi-kilogram batches of the product can be challenging.
-
Side Reactions: Issues like dehalogenation (particularly deiodination), homocoupling, and reactions with the solvent can become more significant at a larger scale.
Q4: Are there specific safety precautions to consider when working with this compound and palladium catalysts on a large scale?
A4: Yes, several safety precautions are crucial:
-
Handling of Palladium Catalysts: Many palladium catalysts are air-sensitive and pyrophoric, especially after use. Handle them under an inert atmosphere.[7][8]
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Exotherm Control: Use appropriate reactor technology and cooling systems to manage the heat generated during the reaction. Consider semi-batch or continuous-flow processes for better heat control.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations, additional protective gear may be necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield or incomplete conversion when scaling up.
| Possible Cause | Suggested Solution |
| Poor Catalyst Activity | Ensure the palladium catalyst is of high quality and handled under an inert atmosphere. For large-scale reactions, consider using more robust pre-catalysts.[6] |
| Inefficient Mixing | Optimize the stirring rate and reactor geometry to ensure good mixing of all components. |
| Deiodination Side Reaction | Lower the reaction temperature and consider a milder base. Monitor the reaction closely and stop it once the starting material is consumed. |
| Boronic Acid Decomposition | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure the boronic acid is of high purity. |
| Oxygen Sensitivity | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[7] |
Problem: Formation of significant side products (e.g., homocoupling of boronic acid, dehalogenated starting material).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by sparging solvents with an inert gas and using proper Schlenk techniques.[7][9] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrate and coupling partner.[10] |
Buchwald-Hartwig Amination
Problem: Low to no product formation.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The amino group on the pyrimidine and the pyrimidine ring nitrogens can coordinate to the palladium catalyst. Use bulky phosphine ligands (e.g., XPhos, RuPhos) to shield the metal center.[6][11] |
| Incorrect Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. However, if your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially with a higher reaction temperature.[5][12] |
| Amine Reactivity | Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time). |
Problem: Difficulty in removing residual palladium from the product.
| Possible Cause | Suggested Solution |
| Palladium Adhesion to Product | During workup, consider using a palladium scavenger. Multiple crystallizations of the final product may also be necessary. |
| High Catalyst Loading | Optimize the reaction to use the lowest possible catalyst loading (e.g., < 1 mol%). |
Sonogashira Coupling
Problem: Homocoupling of the terminal alkyne (Glaser coupling).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | The reaction is highly sensitive to oxygen, which promotes homocoupling. Ensure all reagents and solvents are rigorously deoxygenated.[2] |
| High Copper (I) Concentration | Reduce the amount of the copper (I) co-catalyst. In some cases, a "copper-free" Sonogashira protocol may be beneficial.[13] |
Problem: Slow or stalled reaction.
| Possible Cause | Suggested Solution |
| Ineffective Base | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is fresh and dry. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or NMP are often effective.[14] |
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. ijnc.ir [ijnc.ir]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-chloro-5-iodopyrimidine and Other Halopyrimidines
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines serve as versatile building blocks in this endeavor, and their reactivity in various chemical transformations dictates the feasibility and efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Amino-2-chloro-5-iodopyrimidine with other common halopyrimidines in key organic reactions, supported by experimental data.
General Reactivity Trends
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens in cross-coupling and nucleophilic aromatic substitution reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step in palladium-catalyzed reactions more facile for heavier halogens. Consequently, iodopyrimidines are typically the most reactive substrates, often requiring milder reaction conditions and shorter reaction times.[1]
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is generally the least reactive.[1]
Comparative Reactivity in Key Reactions
This section provides a comparative overview of the reactivity of this compound and other selected halopyrimidines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the C-I bond in this compound makes it a highly effective substrate for this transformation, allowing for selective coupling at the C5 position.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60 |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |
Disclaimer: The data presented in this table is compiled from various sources and may not represent direct comparative studies under identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The high reactivity of the C-I bond in this compound suggests it would be an excellent substrate for this reaction at the C5 position. The C-Cl bond at the C2 position could also undergo amination under more forcing conditions.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Halide (General) | Primary/Secondary Amine | Pd(0) complex / Phosphine ligand | NaOtBu, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane | 25-100 | Varies | High |
| Aryl Halide (General) | Primary/Secondary Amine | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | 3 | Good |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. The reactivity of halogens in SNAr reactions on pyrimidines generally follows the order F > Cl > Br > I, which is the reverse of the trend observed in cross-coupling reactions. However, the position of the halogen remains a critical factor, with the C4 and C2 positions being the most activated. In this compound, the chlorine at the C2 position is susceptible to nucleophilic attack.
Table 3: Comparative Data for Nucleophilic Aromatic Substitution of Halopyrimidines
| Halopyrimidine Derivative | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH | H₂O/HPMC | rt | 20 min | High | | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | - | Methanol | rt | - | 60 |
Disclaimer: The data presented in this table is compiled from various sources and may not represent direct comparative studies under identical reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Microwave-Assisted)
A mixture of the halopyrimidine (1.0 eq.), boronic acid (1.0-1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water) is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere is added the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq.). The vessel is sealed, and an anhydrous solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the desired temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired arylamine.[3]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the halopyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or water), the nucleophile (1.0-1.5 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) are added. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization or column chromatography.[4]
Signaling Pathways and Experimental Workflows
Pyrimidine derivatives are crucial scaffolds in the development of kinase inhibitors and other targeted therapeutics. The following diagrams illustrate relevant signaling pathways and a general experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
References
Unveiling the Biological Potential: A Comparative Analysis of 4-Amino-2-chloro-5-iodopyrimidine Derivatives and Known Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-Amino-2-chloro-5-iodopyrimidine derivatives against established inhibitors. The following sections detail their performance in anticancer and antimicrobial assays, supported by experimental data and protocols.
The this compound scaffold is a versatile building block in medicinal chemistry, with derivatives showing promise in various therapeutic areas. This is attributed to the pyrimidine core, a key pharmacophore in many biologically active compounds, and the reactive chloro and iodo substituents that allow for diverse chemical modifications. This guide focuses on the anticancer and antimicrobial activities of derivatives of this scaffold and compares their potency with known inhibitors targeting similar biological pathways.
Anticancer Activity: Targeting Kinase Signaling
While specific anticancer activity data for derivatives synthesized directly from this compound is limited in publicly available literature, the closely related 2-amino-4-chloro-pyrimidine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.
One potential target for chloropyrimidine derivatives is the Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a nuclear kinase that plays a significant role in the transcriptional regulation of immediate-early genes in response to cellular stress and mitogens. Its signaling cascade is initiated by the activation of either the ERK1/2 or the p38 MAPK pathways.
Below is a summary of the anticancer activity of representative 2-amino-4-chloro-pyrimidine derivatives and a comparison with known MSK1 inhibitors.
Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives
| Compound ID | Modification at C4-position | Cancer Cell Line | EC50 (µM) |
| Derivative 1 | 4-methyl piperazine | HCT116 (Colon) | 209.17 ± 1.23 |
| MCF7 (Breast) | 221.91 ± 1.37 | ||
| Derivative 6 | 4-bromophenyl piperazine | HCT116 (Colon) | 89.24 ± 1.36 |
| MCF7 (Breast) | 89.37 ± 1.17 |
Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. It is important to note that these derivatives lack the 5-iodo substitution present in the core topic of this guide.
Table 2: Known Inhibitors of MSK1
| Inhibitor | IC50 (nM) | Target(s) |
| SB-747651A | 11 | MSK1, PRK2, RSK1, p70S6K, ROCK-II[1] |
| Ro 31-8220 | - | Potent inhibitor of MSK1[2] |
| H-89 dihydrochloride | - | Selective inhibitor of MSK1[2] |
| KT 5720 | - | Selective inhibitor of MSK1[2] |
MSK1 Signaling Pathway
The diagram below illustrates the activation cascade of MSK1, highlighting its central role in mediating signals from upstream MAPK pathways to downstream transcriptional events.
Antimicrobial Activity
Derivatives of 5-iodopyrimidine have demonstrated notable antimicrobial activity. A study on 4-amino-5-iodo-2-benzylthiopyrimidine derivatives revealed their potential against various bacterial and fungal strains. The data below summarizes the antimicrobial activity of these compounds.
Table 3: Antimicrobial Activity of 4-Amino-5-iodo-2-benzylthiopyrimidine Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | A. terrus |
| 3d | 18 | - | - | - | - | - |
| 3f | - | - | - | - | 19 | - |
| 4a | - | - | - | 18 | - | - |
| 4c | - | - | - | 19 | - | - |
| 4d | - | - | - | 18 | - | - |
| 4g | 18 | 19 | - | 18 | 19 | 18 |
| 4h | 19 | 18 | - | 19 | 18 | 19 |
| Ampicillin | 22 | 20 | 21 | 20 | - | - |
| Clotrimazole | - | - | - | - | 22 | 21 |
Data adapted from a study on the synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. '-' indicates no significant activity observed.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol Steps:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of optical density can be used for this determination.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4-Amino-2-chloro-5-iodopyrimidine, a key building block in pharmaceutical research, particularly in the development of targeted protein degraders.[1] We will explore its characterization through various analytical techniques and compare its spectral features with those of related pyrimidine derivatives, supported by detailed experimental protocols and data visualizations.
Introduction to this compound
This compound (CAS No. 597551-56-9) is a substituted pyrimidine with the molecular formula C₄H₃ClIN₃ and a molecular weight of 255.44 g/mol .[1] Its structure, featuring an amino group, a chlorine atom, and an iodine atom on the pyrimidine core, makes it a versatile reagent. The amino group allows for hydrogen bonding, while the halogen atoms serve as sites for substitution and cross-coupling reactions.[1] These characteristics are particularly valuable in the synthesis of complex molecules for drug discovery, such as Proteolysis Targeting Chimeras (PROTACs).[1] Accurate structural confirmation using spectroscopic methods is a critical step in its application.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and compare it with other relevant pyrimidine derivatives. The presence of different functional groups—amino, chloro, and iodo groups—significantly influences the spectral output.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~8.0-8.9 (s, 1H, Ar-H), ~3.5-4.0 (br s, 2H, -NH₂)[1] | No data available in search results. |
| 2-Amino-4-(4-methylpiperazin-1-yl)pyrimidine | 7.73 (AB quartet, 1H), 5.99 (AB quartet, 1H), 5.94 (br s, -NH₂), 3.47-3.48 (m, 4H), 2.29-2.30 (m, 4H), 2.20 (s, 3H)[2] | 163.45, 162.80, 157.28, 93.53, 54.77, 46.24, 43.57[2] |
| Pyrimidine | 9.17 (d, 1H, H-2), 8.69 (dd, 2H, H-4, H-6), 7.32 (t, 1H, H-5)[3] | 157.2 (C-2), 156.9 (C-4, C-6), 121.7 (C-5)[3] |
| Cytosine | 7.45 (d, 1H, H-6), 5.75 (d, 1H, H-5), 7.10 (br s, 2H, -NH₂)[3] | 166.5 (C-4), 156.0 (C-2), 141.5 (C-6), 93.5 (C-5)[3] |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data Comparison
| Compound | Mass Spectrometry (m/z) | Key IR Peaks (cm⁻¹) |
| This compound | Expected M⁺ at 255, with characteristic isotope patterns for Cl and I.[1] | Expected N-H stretch at 3300-3500[1] |
| 2-Amino-4,6-dichloropyrimidine | No data available in search results. | 3470 (N-H Asymm. stretch), 3390 (N-H Symm. stretch), 1650 (NH₂ scissoring), 610 (C-Cl stretch)[4] |
| 2-Amino-4-(4-(2-fluorophenyl)piperazin-1-yl) pyrimidine | No data available in search results. | 3480 (-NH₂), 3264, 3112 (Aromatic C-H), 1624 (Aromatic C=N), 1585, 1546 (Aromatic C=C)[2] |
| Pyrimidine | 80.08 (M⁺)[3] | 3050 (Aromatic C-H stretch), 1570, 1465, 1402 (Ring stretching)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent.[2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Protocol: Acquire the spectrum with a standard pulse sequence. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
-
¹³C NMR Protocol: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans may be required due to the low natural abundance of ¹³C.
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic distribution pattern, which is particularly informative for halogen-containing compounds.[1]
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A PerkinElmer FT-IR spectrometer or equivalent, often with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: For solid samples, place a small amount directly on the ATR crystal. For the KBr pellet technique, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.[4]
-
Protocol: Acquire the spectrum in the range of 4000-400 cm⁻¹.[5] Analyze the spectrum for characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretches for the amino group, C-Cl stretches).[1][4]
4. UV-Vis Spectroscopy
-
Objective: To obtain information about the electronic transitions within the molecule.[3]
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Protocol: Scan the sample over a wavelength range (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).
Visualizations
Diagrams help to conceptualize complex workflows and biological mechanisms.
Caption: Workflow for the spectroscopic confirmation of a synthesized compound.
As this compound is a building block for PROTACs, the following diagram illustrates the general mechanism of action for these molecules.[1]
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ripublication.com [ripublication.com]
Crystallographic Comparison of 4-Amino-2-chloro-5-iodopyrimidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of pyrimidine derivatives, offering insights into their molecular geometry and intermolecular interactions. While a complete, publicly available crystal structure for 4-Amino-2-chloro-5-iodopyrimidine was not identified in the conducted search, this guide will utilize data from closely related structures to provide a framework for comparison and analysis. The structural information presented is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This compound and its derivatives are significant in pharmaceutical research, serving as building blocks for protein degraders and in the generation of diverse chemical libraries for drug discovery[1].
Comparative Crystallographic Data
To illustrate the comparative analysis, this section presents crystallographic data for two related pyrimidine derivatives. These compounds share the core pyrimidine scaffold and offer insights into how different substitutions influence the crystal packing and molecular geometry.
| Parameter | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | Compound 1a (a nitroalkene derivative) |
| Empirical Formula | C₆H₆ClN₃O₂ | C₈H₅Cl₂NO₂ |
| Molecular Weight | 187.59 | Not specified |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 3.9110 (8) | Not specified |
| b (Å) | 10.136 (2) | Not specified |
| c (Å) | 9.848 (2) | Not specified |
| α (°) | 90 | 90 |
| β (°) | 98.71 (3) | Not specified |
| γ (°) | 90 | 90 |
| Volume (ų) | 385.89 (13) | Not specified |
| Z | 2 | Not specified |
| Radiation | Mo Kα | Not specified |
| Temperature (K) | 293 | Not specified |
| Key Hydrogen Bonds | N-H···N, N-H···O | C-H···O (intramolecular) |
Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate sourced from reference[2]. Data for Compound 1a sourced from reference[3]. Note that complete unit cell parameters for Compound 1a were not available in the provided search results.
The pyrimidine ring in Methyl 4-amino-2-chloropyrimidine-5-carboxylate is noted to be almost planar[2]. In its crystal structure, molecules form chains through intermolecular N—H···N hydrogen bonds, and these chains are stabilized by intramolecular N—H···O hydrogen bonds[2].
Experimental Protocols
The following is a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of pyrimidine derivatives, based on protocols described for similar compounds[2][3][4].
Synthesis of Pyrimidine Derivatives
A general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with a substituted amine[4]. For this compound specifically, synthesis can involve the iodination of a pyrimidine precursor at the 5-position, chlorination at the 2-position, and the introduction of an amino group at the 4-position[1]. A common method for chlorination is the use of phosphoryl chloride (POCl₃)[1]. Microwave-assisted synthesis has also been employed for the rapid and efficient production of 2-amino-4-chloro-pyrimidine derivatives[4].
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, crystals of Methyl 4-amino-2-chloropyrimidine-5-carboxylate were obtained by dissolving the compound in dichloromethane and allowing the solvent to evaporate slowly at room temperature over several days[2].
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. The temperature of the crystal is often maintained at a low temperature (e.g., 293 K) during data collection to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares techniques[3]. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[2].
Workflow for X-ray Crystallography of Pyrimidine Derivatives
Caption: Experimental workflow for the X-ray crystallography of small molecules.
Signaling Pathways and Logical Relationships
The structural data obtained from X-ray crystallography is fundamental in drug discovery for designing molecules that can interact with specific biological targets, such as enzymes or receptors. For instance, pyrimidine derivatives have been synthesized as inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial in cancer therapy[5]. The precise knowledge of the three-dimensional structure of these derivatives allows for the optimization of their binding affinity and selectivity to the target protein.
Caption: Logical relationship from crystallographic data to drug design.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assays of Biologically Active Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various substituted pyrimidine compounds, structurally related to the 4-Amino-2-chloro-5-iodopyrimidine scaffold. Due to limited publicly available data on compounds directly synthesized from this compound, this guide focuses on analogous pyrimidine derivatives that have been evaluated in key in vitro assays. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrimidine core.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the reported in vitro inhibitory activities (IC50 values) of various pyrimidine derivatives against their target kinases and their anti-proliferative activity in different cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID/Reference | Target Cell Line | Assay Type | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine Derivative 3d | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 |
| MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9[1] | |
| Imidazo[1,2-a]pyrimidine Derivative 4d | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 |
| MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1[1] | |
| Aminopyrimidine Derivative 2a | Glioblastoma, TNBC, Oral Squamous, Colon | Proliferation Assay | 4 - 8[2][3] |
| Chromeno[2,3-d]pyrimidin-6-one (3) | MCF7 (Breast), HepG2 (Hepatocyte), A549 (Lung) | MTT Assay | 1.61 - 2.02[4] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | Not Specified | 24.4[5] |
| A375 (Melanoma) | Not Specified | 25.4[5] |
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Pyrimidine Derivative
| Compound ID/Reference | Target Kinase | Assay Type | IC50 (nM) |
| CHMFL-ABL-053 | ABL1 | Luminescence-based | 70 |
| SRC | Luminescence-based | 90[6] | |
| p38 | Luminescence-based | 62[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
-
Reagent Preparation: Prepare the kinase reaction buffer, substrate solution, ATP solution, and the test compounds at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Termination and Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luciferase will catalyze the conversion of the remaining ATP to light.
-
Luminescence Reading: Measure the luminescent signal using a luminometer.
-
Data Analysis: The decrease in luminescence in the presence of the inhibitor is proportional to the kinase inhibition. Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine derivative.
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
References
Structure-Activity Relationship (SAR) Studies of 4-Amino-2-chloro-5-iodopyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Anticancer Activity
The following table summarizes the anticancer activity of a series of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The data is presented as EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R Group at C4 Position | EC50 (µM) vs. HCT116 | EC50 (µM) vs. MCF7 |
| 1 | 4-Methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-Hydroxypiperidin-1-yl | >1000 | >1000 |
| 3 | Morpholin-4-yl | 987.31 ± 1.29 | >1000 |
| 4 | 4-Phenylpiperazin-1-yl | 301.43 ± 1.21 | 498.31 ± 1.43 |
| 5 | 4-(4-Chlorophenyl)piperazin-1-yl | 298.43 ± 1.33 | 301.23 ± 1.29 |
| 6 | 4-(4-Bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(Pyridin-2-yl)piperazin-1-yl | 498.31 ± 1.19 | 501.93 ± 1.27 |
Data sourced from Qureshi et al., 2022.[1]
Analysis of Structure-Activity Relationships:
The data in the table reveals several key SAR trends for this series of 2-amino-4-chloro-pyrimidine derivatives:
-
Influence of the Piperazine/Piperidine Moiety: The nature of the substituent at the C4 position of the pyrimidine ring significantly impacts the anticancer activity.
-
Effect of Halogen Substitution: The presence of a halogen on the phenyl ring of the piperazine moiety enhances anticancer activity. Notably, the bromo-substituted analog (6 ) exhibited the highest potency against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[1] The chloro-substituted analog (5 ) also showed improved activity compared to the unsubstituted phenylpiperazine (4 ).
-
Impact of Heterocyclic Substituents: Replacement of the phenyl ring with a pyridine ring (7 ) resulted in a significant decrease in activity.
-
Role of Polar Groups: The introduction of a hydroxyl group on the piperidine ring (2 ) or the use of a morpholine ring (3 ) led to a substantial loss of activity, suggesting that a more lipophilic character in this region is favorable for anticancer potency.
While this data is for 2-amino-4-chloro-pyrimidines, it provides valuable insights for the design of 4-amino-2-chloro-5-iodopyrimidine analogs. The 5-iodo substitution would further increase lipophilicity and could potentially engage in halogen bonding with the target protein, offering another avenue for potency enhancement.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of pyrimidine derivatives.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Kinase of interest (e.g., JAK2)
-
Kinase assay buffer
-
Peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Prepare a substrate/ATP mixture.
-
Add the kinase solution to the wells containing the compounds.
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Inhibition Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Mandatory Visualization
Signaling Pathway Diagram
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cytokine-mediated cell proliferation, differentiation, and survival. Many pyrimidine-based inhibitors target kinases within this pathway, such as JAK2.
References
Efficacy of 4-Amino-2-chloro-5-iodopyrimidine derivatives in cell-based assays
Efficacy of Pyrimidine Derivatives in Cell-Based Assays: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various pyrimidine derivatives in cell-based assays, with a focus on their anti-proliferative activities. Due to the limited availability of public data on specific 4-Amino-2-chloro-5-iodopyrimidine derivatives, this document presents findings on structurally related and biologically active pyrimidine compounds to offer valuable insights for researchers, scientists, and drug development professionals.
The pyrimidine scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous therapeutic agents, particularly in oncology. These compounds are known to exhibit a wide range of biological activities, often by targeting key enzymes such as protein kinases that are crucial for cell cycle progression and survival. This guide summarizes quantitative data on the anti-proliferative effects of several pyrimidine derivatives against various cancer cell lines and provides detailed experimental protocols for the assays used.
Quantitative Data Presentation
The following tables summarize the in vitro anti-proliferative activity of selected pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a comparison of their potency.
Table 1: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9k | A549 | Lung Carcinoma | 2.14 | [1] |
| HCT-116 | Colorectal Carcinoma | 3.59 | [1] | |
| PC-3 | Prostate Cancer | 5.52 | [1] | |
| MCF-7 | Breast Cancer | 3.69 | [1] | |
| 13f | A549 | Lung Carcinoma | 1.98 | [1] |
| HCT-116 | Colorectal Carcinoma | 2.78 | [1] | |
| PC-3 | Prostate Cancer | 4.27 | [1] | |
| MCF-7 | Breast Cancer | 4.01 | [1] | |
| 11b | PANC-1 | Pancreatic Cancer | 0.98 | [2] |
| BxPC-3 | Pancreatic Cancer | 0.55 | [2] | |
| 12f | PANC-1 | Pancreatic Cancer | 0.11 | [2] |
| BxPC-3 | Pancreatic Cancer | 0.15 | [2] |
Table 2: Anti-proliferative Activity of Other Pyrimidine Derivatives
| Compound ID | Derivative Type | Cell Line | Cancer Type | EC50 (µM) | Reference |
| Compound 6 | 2-amino-4-chloro-pyrimidine derivative | HCT116 | Human Colon Colorectal | 89.24 | |
| MCF7 | Breast Cancer | 89.37 | |||
| RDS 3442 analogue (2a) | Aminopyrimidine derivative | Various | Glioblastoma, Breast, Oral Squamous, Colon | 4 - 8 | [3] |
| Thienopyrimidine 3 | 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast Cancer | 0.045 | [4] |
| Thienopyrimidine 4 | 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast Cancer | 0.11 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.
Protocol 1: MTT Cell Proliferation Inhibition Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[5] Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1][2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Luminescence-Based Kinase Inhibition Assay
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and a strong luminescent signal suggests inhibition.
Materials:
-
Target Kinase (e.g., FAK, CDK7)
-
Pyrimidine-based test compounds
-
Peptide substrate
-
ATP
-
Assay Buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).
-
ATP Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Detection: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the controls. The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for an MTT-based cell proliferation assay.
References
Purity Assessment of Synthesized 4-Amino-2-chloro-5-iodopyrimidine Derivatives: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the purity assessment of 4-Amino-2-chloro-5-iodopyrimidine and its derivatives. This halogenated pyrimidine serves as a key building block in medicinal chemistry.[1] The guide includes detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of pyrimidine derivatives due to its high resolution, sensitivity, and reproducibility.[2] The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation of the main compound from its impurities.
Comparison of C18 and C8 Columns
The most common stationary phases for the analysis of pyrimidine derivatives are C18 and C8 columns.[2] C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are generally preferred for retaining and separating a wide range of non-polar to moderately polar compounds.[3][4][5] C8 columns, being less hydrophobic, typically result in shorter retention times, which can be advantageous for high-throughput screening.[3][6]
Below is a table summarizing the illustrative performance of C18 and C8 columns for the purity analysis of a synthesized this compound sample, which may contain common process-related impurities such as the starting material (e.g., 4-amino-2-chloropyrimidine) and by-products from incomplete iodination.
| Parameter | HPLC Method 1 (C18 Column) | HPLC Method 2 (C8 Column) |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer pH 3.5 (40:60 v/v) | Acetonitrile: 0.05 M Phosphate Buffer pH 3.5 (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time of this compound | 8.5 min | 6.2 min |
| Retention Time of Impurity 1 (4-amino-2-chloropyrimidine) | 4.2 min | 3.1 min |
| Resolution between Main Peak and Impurity 1 | 5.8 | 4.5 |
| Purity (%) | 99.2% | 99.1% |
This data is illustrative and may vary depending on the specific instrumentation and exact experimental conditions.
As the table indicates, the C18 column provides a longer retention time and better resolution between the main peak and a potential impurity, which can be critical for accurate quantification of closely eluting species. The C8 column offers a faster analysis time. The choice between the two will depend on the specific separation requirements and the complexity of the sample matrix.
Experimental Protocol: RP-HPLC Method
This protocol is a general guideline for the purity assessment of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Reference standard of this compound
-
Synthesized sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 40:60 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh a known amount of the synthesized this compound sample and dissolve it in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer pH 3.5 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete purity profile.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical technique for purity assessment. A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard of a different compound is used.[7][8][9] It is also a non-destructive technique.
Comparison with HPLC:
| Feature | HPLC | Quantitative NMR (qNMR) |
| Reference Standard | Requires a reference standard of the analyte | Requires a certified internal standard (can be a different compound) |
| Selectivity | High, based on chromatographic separation | High, based on unique NMR signals |
| Quantification | Based on peak area relative to a standard or total area | Based on the ratio of the integral of the analyte signal to the integral of the internal standard signal |
| Sample Throughput | Can be automated for high throughput | Generally lower throughput than HPLC |
| Information Provided | Purity, presence of impurities | Purity, structural information, identification of impurities if signals are resolved |
Experimental Protocol: qNMR
This protocol provides a general procedure for determining the purity of this compound derivatives using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Synthesized sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized sample and a certified internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Other Alternative Methods
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative purity assessment and for monitoring the progress of reactions and purification.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives or impurities. Derivatization may be required for non-volatile compounds.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in purity assessment, the following diagrams are provided.
References
- 1. This compound (597551-56-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 4. hawach.com [hawach.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a critical task in medicinal chemistry and materials science, with 4-Amino-2-chloro-5-iodopyrimidine serving as a versatile and highly valuable building block. Its distinct halogen atoms—an iodine at the C5 position and a chlorine at the C2 position—offer differential reactivity, enabling selective, stepwise functionalization through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and overall process viability.
This guide provides a head-to-head comparison of common palladium-based catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and structurally similar substrates. The data presented is compiled from various studies, and while direct comparisons should be made with caution due to variations in experimental conditions, this guide aims to provide a clear, objective overview to aid in catalyst selection and methods development.[1]
General Reactivity Profile
The carbon-iodine bond at the C5 position of this compound is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond at the C2 position.[2][3] This reactivity difference allows for selective cross-coupling at the C5 position while leaving the C2-chloro group intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl, heteroaryl, or vinyl groups. The performance of several common palladium catalysts is detailed below.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Good-High[1][4] | A classic, reliable catalyst. Longer reaction times may be required. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High[4] | Often shows high efficiency and shorter reaction times. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[4] | Effective for more challenging or sterically hindered substrates. |
| Pd(PEPPSI)-IPr | IPr (NHC) | Various | Various | 60-100 | - | - | Provides high selectivity for coupling at the C4 position of 2,4-dichloropyrimidines, demonstrating ligand control.[5] |
Yields are reported for analogous dihaloheterocycles; performance with this compound is expected to be similar at the C5-iodo position. "Good" and "High" yields suggest successful reactions as reported in the literature.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl functionalities onto the pyrimidine ring, a common step in the synthesis of kinase inhibitors and other bioactive molecules.
Data Presentation: Catalyst Performance in Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | CuI | TEA / DIPEA | THF / DMF | RT - 100 | 3-12 | High[6] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA | THF | RT - 60 | 2-8 | High[4][6] |
| Pd(OAc)₂ | Xantphos | CuI | Cs₂CO₃ | Acetonitrile | 80-100 | 4-16 | Good-High[6] |
| [Pd(cinnamyl)Cl]₂ | cBRIDP | None | DIPEA | Toluene | 80 | 12 | Good |
Yields are based on literature for similar heterocyclic halides. TEA: Triethylamine; DIPEA: Diisopropylethylamine.[4][6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, coupling the pyrimidine core with a wide range of primary and secondary amines. This reaction is fundamental in drug discovery for synthesizing arylamines.[7]
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 8-24 | Good-High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100-110 | 12-24 | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 16-24 | High |
| G3-XPhos Precatalyst | XPhos | K₂CO₃ | Dioxane | 100 | 12 | High |
dba: dibenzylideneacetone; BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; NaOt-Bu: Sodium tert-butoxide.
Logical Diagram: Catalyst System Selection
Caption: Decision logic for selecting a catalyst system based on the desired transformation.
Detailed Experimental Protocols
The following are generalized, robust starting protocols for researchers. Optimization of specific parameters (reagent stoichiometry, temperature, reaction time, and catalyst loading) is recommended for each unique substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 2-10 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add degassed solvent (e.g., THF or DMF), followed by a liquid base (e.g., Triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 80 °C) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via extraction and subsequent column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk flask or sealed tube, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 eq relative to Pd), and the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.5 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the target temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow the procedures outlined in the Suzuki-Miyaura protocol for reaction monitoring and product isolation.
This guide provides a foundational comparison to aid in the strategic selection of catalysts for reactions involving this compound. The development of new generations of ligands and pre-catalysts continues to expand the scope and efficiency of these critical transformations.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (597551-56-9) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-2-chloro-5-iodopyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical intermediates like 4-Amino-2-chloro-5-iodopyrimidine are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety protocols for halogenated pyrimidines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data from similar halogenated pyrimidines, this compound is likely to be a skin and eye irritant and may cause respiratory irritation.[1][2] All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
Personal Protective Equipment (PPE) and Waste Container Specifications
To ensure personal safety and proper waste segregation, the following PPE and container specifications should be strictly followed.
| Item | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption of the chemical.[4] |
| Body Protection | A laboratory coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) if dust may be generated or ventilation is inadequate.[5] | Protects the respiratory system from the inhalation of harmful dust.[5] |
| Waste Container | A designated, leak-proof, and sealable container compatible with halogenated organic waste.[3][6] | To safely contain the hazardous waste and prevent environmental release.[3] |
| Waste Labeling | Clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[3][7] | Ensures proper identification for segregation, storage, and disposal by EHS personnel.[3][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[8][9] This is critical as halogenated compounds require specific disposal methods, often incineration at high temperatures.[10]
-
Do not mix this compound waste with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.[8]
2. Collection of Waste:
-
Solid Waste: Carefully collect any unused or contaminated solid this compound in the designated halogenated waste container.[3] Avoid generating dust during transfer.[5]
-
Contaminated Materials: Dispose of any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, as hazardous waste in the same container.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the resulting solution in a designated container for halogenated liquid waste.[3]
3. Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and has a secure, sealable lid.[6][7]
-
Keep the container closed at all times except when adding waste.[6]
-
The exterior of the container must be kept clean and free of contamination.[11]
-
Do not overfill the container; it is recommended not to exceed 75% of its capacity to allow for expansion.[11]
4. Labeling and Storage:
-
Affix a "Hazardous Waste" label to the container.[3]
-
Clearly write the full chemical name, "this compound," and indicate that it is a halogenated compound.[3]
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[10]
-
Ensure the storage area has secondary containment and is away from incompatible materials.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[3]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[3]
-
Never dispose of this chemical down the drain or in the regular trash.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. uakron.edu [uakron.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4-Amino-2-chloro-5-iodopyrimidine
Essential Safety and Handling Guide for 4-Amino-2-chloro-5-iodopyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar halogenated pyrimidine derivatives and should be implemented to ensure laboratory safety.
Hazard Assessment and Engineering Controls
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure.[1] The required PPE varies based on the laboratory activity.
| Activity Level | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or Viton)- Respiratory protection (N95 or higher) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1] Consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated compounds.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safety and to prevent contamination when handling this compound.
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Conduct all weighing operations within a chemical fume hood to avoid inhalation of fine particles.
-
Use a dedicated set of spatulas and weighing boats.
-
Close the container tightly after use and store it in a cool, dark, and well-ventilated place.[3]
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
Experimental Use:
-
Handle all solutions and reactions involving this compound within a fume hood.
-
Avoid contact with skin and eyes.[2]
-
Keep containers closed when not in use.
Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and then soapy water after completing your work.
-
Decontaminate all equipment used. For disposable items, place them in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: This compound is a halogenated organic chemical.[5] Therefore, all liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste, as this increases disposal costs.[5][8]
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in a designated solid hazardous waste container.
Container Management:
-
Use compatible, leak-proof containers for waste collection.[6][9]
-
Keep waste containers tightly sealed except when adding waste.[7][9]
-
Label all waste containers clearly with "Hazardous Waste" and list the contents.[7]
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[11][12]
-
Spills: For small spills that can be cleaned up in 10 minutes, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound (597551-56-9) for sale [vulcanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.dk [fishersci.dk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
